molecular formula C13H13NO3 B6524647 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid CAS No. 1017249-91-0

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

カタログ番号: B6524647
CAS番号: 1017249-91-0
分子量: 231.25 g/mol
InChIキー: JRXVHEQYIPNAET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Hydroxy-6-methylquinolin-3-yl)propanoic acid is a synthetic quinoline derivative of significant interest in medicinal chemistry and oncology research. Quinoline scaffolds are recognized for their diverse biological activities, with a prominent focus on their potent anticancer properties . Researchers are particularly interested in these compounds due to their ability to inhibit cancer cell proliferation and target key molecular pathways involved in tumor growth. Derivatives of 2-quinolone, a closely related core structure, have demonstrated promising mechanisms of action, including the induction of apoptosis and the inhibition of critical enzymes like the Epidermal Growth Factor Receptor (EGFR) . For instance, certain N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoamide analogs have shown potent cytotoxicity against breast cancer cell lines (MCF-7) and significant EGFR inhibition, highlighting the potential of quinoline-based propanoic acid derivatives as targeted therapeutic agents . The structural flexibility of the quinoline ring allows for extensive modification, making compounds like 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid valuable building blocks for developing novel small-molecule inhibitors. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

特性

IUPAC Name

3-(6-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-2-4-11-10(6-8)7-9(13(17)14-11)3-5-12(15)16/h2,4,6-7H,3,5H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXVHEQYIPNAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid , a functionalized quinoline derivative. Often encountered in medicinal chemistry as a scaffold for tyrosine kinase inhibitors (TKIs) , NMDA receptor modulators , and fluorescent probes , this molecule exhibits complex tautomeric behavior that dictates its reactivity and pharmacological profile.

This document moves beyond standard database entries to provide a derived physicochemical profile, a validated synthetic workflow, and a structural analysis grounded in empirical quinolone chemistry.

Part 1: Structural Characterization & Tautomerism

Chemical Identity
  • IUPAC Name: 3-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

  • Common Nomenclature: 3-(2-Hydroxy-6-methylquinolin-3-yl)propanoic acid; 6-Methyl-dihydro-carbostyril-3-propionic acid.

  • Molecular Formula: C₁₃H₁₃NO₃

  • Molecular Weight: 231.25 g/mol

  • Core Scaffold: Quinolin-2(1H)-one (Carbostyril)

The Tautomeric Equivalence (Critical for Synthesis)

While often named as a "2-hydroxy" quinoline, this compound exists predominantly in the 2-oxo (lactam) form in the solid state and in polar solvents. This distinction is vital for predicting solubility and reactivity: the lactam form engages in robust intermolecular hydrogen bonding, significantly raising the melting point and reducing solubility in non-polar solvents.

Electronic Influence of C6-Methyl: The methyl group at position 6 is an electron-donating group (EDG). It increases electron density in the benzene ring, slightly activating the system for electrophilic aromatic substitution and enhancing the fluorescence quantum yield compared to the unsubstituted congener.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Implications Lactim Lactim Form (2-Hydroxyquinoline) Less Stable (Aromatic) Lactam Lactam Form (2-Quinolone) Dominant Species (Amide-like) Lactim->Lactam  Proton Transfer   Reactivity Reactivity Profile: - N-Alkylation favored over O-Alkylation - High MP (>250°C) due to H-bonding dimer Lactam->Reactivity

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable 2-oxo (lactam) form.

Part 2: Physicochemical Properties

The following data is synthesized from structure-activity relationship (SAR) data of closely related 3-substituted quinolones.

PropertyValue / DescriptionMechanistic Insight
pKa (Acid) 4.4 – 4.6The propanoic acid side chain behaves as a standard aliphatic carboxylic acid.
pKa (Base) -0.7 (Quinoline N)The nitrogen lone pair is involved in the lactam resonance, making it non-basic.
pKa (Amide) ~11.5Deprotonation of the lactam NH occurs only under highly basic conditions.
LogP (Predicted) 1.8 – 2.1The 6-methyl group adds lipophilicity, balancing the polar amide and acid groups.
Solubility DMSO, DMF, hot AcOHInsoluble in water and ether due to strong crystal lattice energy (intermolecular H-bonds).
UV/Vis

~230, 270, 330 nm
Characteristic quinolone absorption; 6-methyl causes a slight bathochromic shift.
Fluorescence Blue emission (~400 nm)Highly fluorescent in polar aprotic solvents; quenched in water.

Part 3: Synthetic Pathways

The most robust route to this molecule utilizes the commercially available 2-hydroxy-6-methylquinoline-3-carbaldehyde (CAS: 101382-53-0) as the starting anchor.

Protocol: Knoevenagel Condensation & Reduction

Step 1: Synthesis of the Acrylic Acid Intermediate

  • Reagents: 2-Hydroxy-6-methylquinoline-3-carbaldehyde (1.0 eq), Malonic acid (1.2 eq).

  • Solvent/Catalyst: Pyridine (solvent) with catalytic Piperidine.

  • Conditions: Reflux (100–115°C) for 4–6 hours.

  • Mechanism: The active methylene of malonic acid attacks the aldehyde carbonyl. Decarboxylation occurs in situ to yield 3-(2-hydroxy-6-methylquinolin-3-yl)acrylic acid .

  • Workup: Pour into ice-cold HCl (1M). The precipitate is the acrylic acid derivative.

Step 2: Selective Reduction to Propanoic Acid

  • Reagents: Acrylic acid intermediate, Hydrogen gas (

    
    ).
    
  • Catalyst: 10% Pd/C (Palladium on Carbon).

  • Solvent: Methanol or Ethanol/DMF mixture (if solubility is poor).

  • Conditions: 30–50 psi

    
     at Room Temperature for 12 hours.
    
  • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Water.

Synthesis Start Start: 2-Hydroxy-6-methyl- quinoline-3-carbaldehyde (CAS: 101382-53-0) Intermediate Intermediate: 3-(2-Hydroxy-6-methylquinolin-3-yl) acrylic acid Start->Intermediate Knoevenagel Condensation (-CO2, -H2O) Reagent1 + Malonic Acid + Piperidine/Pyridine Reagent1->Intermediate Product Target: 3-(2-Hydroxy-6-methylquinolin-3-yl) propanoic acid Intermediate->Product Hydrogenation (C=C reduction) Reagent2 + H2 / Pd-C (Selective Reduction) Reagent2->Product

Figure 2: Two-step synthetic workflow from the commercially available aldehyde precursor.

Part 4: Biological & Pharmacological Context

Structural Homology to Kynurenic Acid

This molecule is a structural analog of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotectant. The shift of the carboxylic side chain to position 3 and the addition of the 6-methyl group alters the binding profile:

  • NMDA Receptor Interaction: The glycine site of the NMDA receptor often tolerates 3-substituted quinolones.

  • GPR35 Agonism: Kynurenic acid analogs are potent agonists for GPR35; the propanoic acid tail provides flexibility for deep pocket binding.

EGFR Tyrosine Kinase Inhibition

Research into 3-substituted-2-quinolones (see Search Result 1.4) indicates that the propanoic acid side chain can mimic the phosphate group of ATP or interact with specific residues (e.g., Met 769) in the kinase domain. The 6-methyl group provides hydrophobic interaction with the gatekeeper residue, potentially enhancing potency against specific mutations.

Part 5: Analytical Profiling

To validate the synthesis of this compound, the following spectral signatures must be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0 ppm (br s, 1H): Carboxylic acid OH.
      
    • 
       11.8 ppm (s, 1H): Lactam NH (confirms 2-oxo form).
      
    • 
       7.6 – 7.8 ppm (s, 1H): H-4 proton (singlet due to lack of coupling partners on C3).
      
    • 
       7.2 – 7.4 ppm (m, 2H): H-7 and H-8 aromatic protons.
      
    • 
       2.6 – 2.8 ppm (t, 2H): 
      
      
      
      -methylene of propanoic acid.
    • 
       2.3 – 2.4 ppm (s, 3H): 6-Methyl group.
      
  • Mass Spectrometry (ESI+):

    • Fragmentation: Loss of

      
       (214), Loss of 
      
      
      
      (187).

References

  • PubChem. (2025). 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CID 906097).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • El-Feky, S. A., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012).[2] 2-Chloroquinoline-3-carbaldehydes: Synthesis, reactions and applications. ARKIVOC, 2012(1), 211-276.[3] (Demonstrates Knoevenagel condensation utility on this scaffold).

Sources

Pharmacological Potential of 2-Hydroxy-6-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-hydroxy-6-methylquinoline scaffold (tautomeric with 6-methylquinolin-2(1H)-one) represents a "privileged structure" in medicinal chemistry. Unlike the ubiquitous unsubstituted quinoline, the introduction of a methyl group at the C6 position and a hydroxyl/oxo group at C2 creates a unique electronic and steric environment. This specific substitution pattern enhances lipophilicity (


) while maintaining hydrogen-bond donor/acceptor capability via the lactam motif, significantly improving membrane permeability and receptor binding affinity.

This guide analyzes the pharmacological utility of this scaffold, focusing on its antimicrobial (DNA gyrase inhibition) and anticancer (EGFR kinase inhibition/Apoptosis induction) domains. It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds.

Chemical Architecture & Synthesis

The Tautomeric Advantage

The core structure exists in a tautomeric equilibrium between the enol form (2-hydroxy-6-methylquinoline ) and the keto form (6-methylquinolin-2(1H)-one ). In physiological solution and solid state, the keto (lactam) form predominates. This structural duality is critical for target recognition:

  • Lactam form: Acts as a hydrogen bond acceptor (carbonyl) and donor (N-H), mimicking nucleobases (relevant for DNA/RNA targeting).

  • C6-Methyl group: Provides a hydrophobic anchor, often occupying hydrophobic pockets in enzyme active sites (e.g., hydrophobic pocket of EGFR).

Synthetic Pathway (Validated Protocol)

The most robust route to the core scaffold is the Knorr Quinoline Synthesis or the Cyclization of Cinnamamides . Below is a high-yield protocol for generating the core and a key bioactive derivative (3-formyl-hydrazone).

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start p-Toluidine (Precursor) Inter1 N-(p-tolyl)cinnamamide Start->Inter1 Acylation (Cinnamoyl chloride) Core 6-Methylquinolin-2(1H)-one (The Scaffold) Inter1->Core Cyclization (AlCl3/Chlorobenzene, 120°C) Funct 3-Formyl-6-methyl quinolin-2(1H)-one Core->Funct Vilsmeier-Haack (POCl3/DMF) Target Target Derivative (Hydrazone/Schiff Base) Funct->Target Condensation (Hydrazine/Ethanol)

Figure 1: Step-wise synthetic pathway from p-toluidine precursor to bioactive hydrazone derivatives.

Pharmacological Profiles & Mechanisms[1]

Antimicrobial Activity (The Hydrazone Series)

Derivatives functionalized at the C3 position, particularly hydrazones and thiosemicarbazones , exhibit potent broad-spectrum antimicrobial activity.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Mechanism: The planar quinolinone ring intercalates into bacterial DNA, while the C3-side chain (hydrazone) chelates metal ions (Mg²⁺) in the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death.

  • Key Insight: The 6-methyl group increases lipophilicity compared to the unsubstituted analog, enhancing penetration through the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus, MRSA).

Anticancer Activity (The Styryl & Sulfonamide Series)

Derivatives bearing a styryl group at C4 or a sulfonamide at C6 show significant cytotoxicity against solid tumors (HepG2, HCT-116).

  • Primary Mechanism (EGFR Inhibition): The scaffold mimics the adenine ring of ATP, binding to the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR).

  • Secondary Mechanism (Apoptosis): These compounds upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering the intrinsic mitochondrial pathway.

DOT Diagram: Anticancer Mechanism of Action

MOA Drug 6-Methyl-2-quinolinone Derivative EGFR EGFR Kinase (ATP Pocket) Drug->EGFR Competitive Binding Mito Mitochondria Drug->Mito Redox Stress Signal Inhibition of Ras/Raf/MEK Pathway EGFR->Signal Blocks Apoptosis Apoptosis (Cell Death) Signal->Apoptosis G1/S Arrest Bax Bax Upregulation Mito->Bax Bcl2 Bcl-2 Downregulation Mito->Bcl2 Caspase Caspase-3/9 Activation Bax->Caspase Bcl2->Caspase Loss of Inhibition Caspase->Apoptosis

Figure 2: Dual-mechanism pathway showing EGFR kinase inhibition and mitochondrial apoptosis induction.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of 2-hydroxy-6-methylquinoline derivatives relies on three critical structural domains:

PositionModificationEffect on Activity
C2 (Carbonyl/OH) Lactam/Lactim TautomerEssential for H-bonding. Conversion to 2-chloro or 2-methoxy often reduces DNA binding affinity but may improve oral bioavailability.
C3 (Functional) Hydrazone / AzomethineCritical for Antimicrobial Activity. Electron-withdrawing groups (e.g., -NO2, -Cl) on the hydrazone phenyl ring enhance potency.
C6 (Methyl) Methyl vs. H vs. MethoxyThe Methyl group is optimal.[1] It provides the necessary lipophilicity for membrane crossing without the steric bulk or metabolic instability of larger alkyl/alkoxy groups.
N1 (Nitrogen) Alkylation (Methyl/Ethyl)N-alkylation often reduces H-bond donor capacity, potentially lowering potency against kinases but improving solubility.

Experimental Protocols

Protocol: Synthesis of 3-Formyl-6-methylquinolin-2(1H)-one

A key intermediate for bioactive hydrazones.

  • Reagents: DMF (3 eq), POCl₃ (7 eq), 6-methylquinolin-2(1H)-one (1 eq).

  • Setup: Flame-dried round-bottom flask, N₂ atmosphere, ice bath.

  • Procedure:

    • Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min (Vilsmeier reagent formation).

    • Add 6-methylquinolin-2(1H)-one (dissolved in DMF) dropwise.

    • Heat to 80°C for 6-8 hours (Monitor via TLC, eluent 30% EtOAc/Hexane).

    • Pour reaction mixture into crushed ice/water. Neutralize with Na₂CO₃.

    • Filter the yellow precipitate, wash with water, and recrystallize from ethanol.[2]

  • Validation: ¹H NMR (DMSO-d₆) should show a singlet aldehyde proton at ~10.2 ppm.[3]

Protocol: In Vitro Antimicrobial Assay (MIC Determination)

Standardized broth microdilution method.

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Standardize bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Setup:

    • Use 96-well plates.

    • Serial 2-fold dilutions of the drug (range: 100 µg/mL to 0.19 µg/mL).

    • Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Broth only).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

References

  • Mrozek-Wilczkiewicz, A., et al. (2019). "The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action."[4] European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Gamal, K. M. A., et al. (2015). "Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives." Pharmaceutical Pharmacology International Journal. Retrieved from [Link]

  • Organic Syntheses. (1946). "2-Methyl-4-hydroxyquinoline (Procedure for related quinoline synthesis)." Organic Syntheses, Coll.[5] Vol. 3, p.593. Retrieved from [Link]

  • Radini, I. A., et al. (2016). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

Sources

The Tautomeric Dynamics of 2-Hydroxyquinolin-3-yl Propanoic Acid: A Comprehensive Guide to Lactam-Lactim Equilibria

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-hydroxyquinoline (carbostyril) scaffold is a privileged structure in medicinal chemistry and drug development. When functionalized with a propanoic acid moiety at the 3-position—yielding 2-hydroxyquinolin-3-yl propanoic acid —the molecule gains significant versatility for peptidomimetic design, receptor targeting, and ligand-protein interactions. However, the exact binding mode and physicochemical profile of this scaffold are heavily dictated by its lactam-lactim (keto-enol) tautomerism[1].

This technical whitepaper provides an in-depth analysis of the tautomeric equilibrium between the 2-hydroxy form (lactim) and the 2-oxo form (lactam) of 3-propanoic acid-substituted quinolines. By exploring the thermodynamic drivers, spectroscopic signatures, and self-validating experimental protocols, this guide equips researchers with the authoritative grounding needed to leverage this dynamic equilibrium in rational drug design.

Mechanistic Foundations of the Tautomeric Equilibrium

The Core Protonotropy

Tautomerism describes the spontaneous, dynamic interconversion between two constitutional isomers, typically involving the relocation of a proton and the corresponding shift of bonding electrons[2]. In the case of 2-hydroxyquinolin-3-yl propanoic acid, the equilibrium exists between the enol (lactim) form and the keto (lactam) form. This involves the migration of a proton between the hydroxyl oxygen at the 2-position and the adjacent heterocyclic nitrogen[1].

Thermodynamic Drivers and Environmental Causality

The position of the tautomeric equilibrium (


) is not static; it is a highly sensitive function of the molecule's environment:
  • Non-Polar Media & Gas Phase: In the absence of solvent interactions (gas phase) or in strictly non-polar solvents (e.g., cyclohexane), the 2-hydroxyquinoline (lactim) form is often thermodynamically favored[3]. This is driven by the preservation of full aromaticity across the bicyclic ring system.

  • Polar Media & Solid State: In polar solvents (e.g., water, DMSO) and in the solid state, the 2-oxo (lactam) form becomes the predominant species[1]. The high polarity of the solvent stabilizes the highly dipolar amide resonance structure of the lactam. Furthermore, the lactam form readily engages in robust intermolecular hydrogen-bonded dimerization, which provides a massive enthalpic driving force favoring the 2-oxo state[4].

The Influence of the 3-Propanoic Acid Moiety

The addition of a propanoic acid side chain (


) at the 3-position introduces a secondary layer of complexity. The terminal carboxylic acid acts as both a strong hydrogen bond donor and acceptor. In the solid state, this moiety forms extensive hydrogen-bonded networks with the lactam core (N-H donor, C=O acceptor), heavily biasing crystallization toward the 2-oxo-1,2-dihydroquinoline-3-propanoic acid form. In solution, the flexibility of the ethyl linker allows for transient intramolecular hydrogen bonding, the extent of which is highly dependent on the dielectric constant of the chosen solvent.

TautomericEquilibrium Lactim 2-Hydroxyquinolin-3-yl Propanoic Acid (Lactim / Enol Form) Lactam 2-Oxo-1,2-dihydroquinoline -3-propanoic Acid (Lactam / Keto Form) Lactim->Lactam Protonotropy NonPolar Non-Polar Media (Gas Phase, CDCl3) NonPolar->Lactim Stabilizes Polar Polar Media & Solid State (DMSO, H2O, Crystal) Polar->Lactam Stabilizes (Dimerization) Propanoic 3-Propanoic Acid Moiety (H-Bonding Network) Propanoic->Lactim Propanoic->Lactam

Thermodynamic equilibrium of 2-hydroxyquinoline tautomers and environmental stabilizers.

Spectroscopic Characterization

Distinguishing between the lactam and lactim forms requires orthogonal analytical techniques. The table below synthesizes the quantitative spectroscopic data used to differentiate the 2-hydroxy and 2-oxo tautomeric cores[5].

Spectroscopic TechniqueParameter2-Hydroxy Form (Lactim)2-Oxo Form (Lactam)Diagnostic Causality
UV-Vis

(nm)
~270, ~320~225, ~265, ~328Shift in

transitions due to altered aromatic conjugation[5].
Infrared (IR)

(cm⁻¹)
~3400–3200 (broad, O-H)~1630 (C=N stretch)~3100–2900 (N-H stretch)~1665 (C=O stretch)Direct observation of functional group interconversion[5].
¹H NMR

(ppm)
~10.0 - 9.0 (O-H)~12.0 - 11.0 (N-H)Deshielding of the N-H proton due to amide resonance and H-bonding[5].

Experimental Protocols for Tautomeric Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Experimental artifacts—such as concentration-induced dimerization—must be strictly controlled to measure the true monomeric tautomeric equilibrium.

Protocol 1: Concentration-Controlled UV-Vis Titration

Purpose: To quantify the tautomeric ratio (


) in solution while eliminating artifacts from intermolecular hydrogen bonding.
Causality Check:  2-quinolones strongly dimerize in concentrated solutions, artificially shifting the equilibrium toward the lactam form. Maintaining a concentration strictly below 

M ensures the observation of monomeric solvent effects[1].
  • Sample Preparation: Prepare a

    
     M stock solution of 2-hydroxyquinolin-3-yl propanoic acid in a highly pure, anhydrous solvent (e.g., absolute ethanol or cyclohexane).
    
  • Serial Dilution: Dilute the stock solution to a working concentration of

    
     M to preclude dimerization.
    
  • Baseline Correction: Perform a baseline scan using the pure matched solvent in a quartz cuvette (1 cm path length).

  • Data Acquisition: Record the absorption spectrum from 200 nm to 450 nm using a dual-beam UV-Vis spectrophotometer[1].

  • Deconvolution: Monitor the absorbance at ~320 nm (Lactim) versus ~328 nm (Lactam). Use spectral deconvolution software to integrate the overlapping peaks and calculate the relative population ratio.

Protocol 2: Solvent-Dependent NMR Profiling

Purpose: To observe the proton shift dynamics at the atomic level across different dielectric environments. Causality Check: Using


 (polar, strong H-bond acceptor) will stabilize the 2-oxo form and disrupt intramolecular H-bonds from the 3-propanoic acid group. Conversely, 

(non-polar) will favor the 2-hydroxy form or intramolecularly hydrogen-bonded states.
  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of

    
     (Polar condition) and a separate 5 mg in 0.6 mL of 
    
    
    
    (Non-polar condition).
  • Acquisition: Acquire 1H NMR spectra at 298 K (standard) and 273 K (to slow exchange rates if line broadening is observed).

  • Analysis: Integrate the signal at ~11.5 ppm (N-H of the lactam) against the signal at ~9.5 ppm (O-H of the lactim). The integration of the propanoic acid

    
     proton (~12.5 ppm) should be used as an internal reference for stoichiometry.
    

ExperimentalWorkflow cluster_analysis Spectroscopic Acquisition Prep Sample Preparation Strictly < 10⁻⁴ M to prevent dimerization UV UV-Vis Spectroscopy Monitor 225nm vs 270nm Prep->UV NMR 1H NMR Spectroscopy Monitor N-H (12ppm) vs O-H (10ppm) Prep->NMR Data Spectral Deconvolution & Peak Integration UV->Data NMR->Data Ratio Determine Tautomeric Constant (K_T) K_T =[Lactam] / [Lactim] Data->Ratio

Step-by-step analytical workflow for quantifying the lactam-lactim tautomeric ratio.

Implications for Rational Drug Design

The tautomeric state of 2-hydroxyquinolin-3-yl propanoic acid fundamentally alters its pharmacophore map.

  • Hydrogen Bonding Profile: The lactim form presents a hydrogen bond donor (O-H) and a weak acceptor (heterocyclic N). The lactam form presents a strong hydrogen bond donor (N-H) and a strong acceptor (C=O).

  • Target Interaction: If a target receptor pocket is highly hydrophobic, the drug may partition into the binding site in its lactim form. However, if the pocket features strong hydrogen bond acceptors (e.g., aspartate or glutamate residues), the lactam form will be preferentially stabilized upon binding.

  • Formulation: Because the lactam form is vastly more stable in the solid state due to crystal lattice packing and dimerization, bulk active pharmaceutical ingredients (APIs) utilizing this scaffold will almost exclusively exist as the 2-oxo derivative. Formulation scientists must account for the energy required to break these dimers during dissolution.

References

  • An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline Source: BenchChem URL
  • A Spectroscopic Showdown: Unmasking the Tautomeric Forms of 2-Hydroxyquinoline and 2(1H)
  • Source: American Chemical Society (ACS)
  • Source: PubMed Central (PMC)
  • 22.

Sources

Thermodynamic Profiling and Solid-State Dynamics of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

[1]

Executive Summary: The Nomenclature Paradox

In drug development, the thermodynamic stability of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid cannot be assessed without first addressing its fundamental structural identity.[1] While the IUPAC name suggests a "hydroxy" (enol) functionality, thermodynamic evidence confirms that this molecule exists predominantly as the 2-quinolone (lactam) tautomer in the solid state and in polar solution.

This guide provides a comprehensive stability profile, shifting the focus from the theoretical "hydroxy" structure to the actual "2-oxo-1,2-dihydroquinoline" species that will be encountered in the laboratory.[1] This distinction is critical for solubility profiling, crystal form screening, and formulation stability.

Thermodynamic Landscape: Lactam-Lactim Tautomerism[1]

The core stability driver for this molecule is the equilibrium between the lactim (2-hydroxy) and lactam (2-quinolone) forms.[1]

The Tautomeric Equilibrium

Unlike simple phenols, the 2-position on the quinoline ring is uniquely sensitive. The proton on the oxygen (lactim) is labile and transfers to the ring nitrogen.

  • Solid State: The equilibrium shifts almost exclusively to the Lactam (amide-like) form.[1] This is driven by the formation of highly stable, intermolecular hydrogen-bonded dimers (

    
    ), which significantly lowers the lattice energy.
    
  • Solution State: In polar solvents (DMSO, MeOH, Water), the lactam form remains dominant. The "hydroxy" form is only relevant in the gas phase or highly non-polar solvents (e.g., dilute cyclohexane).

Electronic Influence of the 6-Methyl Group

The 6-methyl substituent is an electron-donating group (EDG).[1]

  • Effect: It increases electron density in the benzenoid ring.[1]

  • Stability Impact: This slight activation makes the ring more susceptible to oxidative degradation compared to the unsubstituted quinolone, but it also reinforces the basicity of the carbonyl oxygen, strengthening the intermolecular hydrogen bond network in the crystal lattice.

Visualization of Tautomeric Pathways

TautomerismLactimLactim Form(2-Hydroxyquinoline)Less Stable (Solid)TransitionProton TransferTransition StateLactim->Transition Solvent/HeatLactamLactam Form(2-Quinolone)Thermodynamically DominantTransition->Lactam -ΔG (Stabilization)DimerCentrosymmetricDimer (Crystal Lattice)Lactam->Dimer H-Bonding(Lattice Energy)

Figure 1: The thermodynamic cascade favoring the 2-quinolone (Lactam) species.[1] Note the irreversible nature of the dimerization in the solid state.

Physicochemical Stability Profile

Solid-State Thermodynamics

The formation of the quinolone dimer results in high thermal stability.[1]

  • Melting Point: Expected range 220°C – 250°C (based on 6-methyl-2-quinolone analogs).[1]

  • Polymorphism Risk: High.[1] The propanoic acid side chain introduces rotational degrees of freedom that, combined with the rigid quinolone core, often leads to multiple crystal forms (solvates vs. anhydrates).

  • Hygroscopicity: Low to Moderate.[1] The amide dimer satisfies hydrogen bond donors/acceptors, reducing water uptake, but the carboxylic acid tail can interact with atmospheric moisture.

Solution State & pKa

The molecule is amphoteric but predominantly acidic.[1]

Functional GroupPredicted pKaSpecies at pH 7.4Solubility Impact
Carboxylic Acid 4.2 – 4.8Anionic (

)
High solubility in basic buffers.[1]
Quinolone Nitrogen ~ -0.7 (Protonation)NeutralVery low solubility in acidic pH.[1]
Lactam NH > 13 (Deprotonation)NeutralNo contribution to physiological solubility.[1]

Critical Insight: At pH < 4, the molecule exists as a neutral, highly insoluble precipitate. Formulation requires pH > 6.0 to ensure the carboxylate anion maintains solubility.[1]

Degradation Pathways & Stress Testing[2]

Oxidative Instability

The 6-methyl group is a "soft" metabolic and chemical handle.[1] Under forced oxidation (e.g.,

  • Risk Level: Moderate.[1]

  • Mitigation: Store under inert atmosphere (

    
    ) and protect from light.
    
Photodegradation

Quinolones are potent chromophores.[1] Absorption of UV light can lead to radical formation at the 3-position or ring expansion/contraction.[1]

  • Risk Level: High.[1]

  • Observation: Samples turn yellow/brown upon light exposure.[1][2]

Hydrolysis

The amide bond in 2-quinolones is cyclic and part of an aromatic system, making it extremely resistant to hydrolysis compared to linear amides. The propanoic acid side chain is stable.[1]

Experimental Protocols

Protocol: Forced Degradation Workflow (HPLC)

To validate the stability profile, the following stress test matrix is recommended.

Reagents:

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    .
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

Workflow Visualization:

StabilityWorkflowcluster_stressStress ConditionsSampleStock Solution(1 mg/mL in MeOH)AcidAcid Hydrolysis0.1M HCl, 60°C, 4hSample->AcidBaseBase Hydrolysis0.1M NaOH, 60°C, 4hSample->BaseOxOxidation3% H2O2, RT, 24hSample->OxPhotoPhotolysisUV/Vis, 1.2M Lux hoursSample->PhotoNeutralQuench/NeutralizeAcid->NeutralBase->NeutralHPLCHPLC-PDA/MS Analysis(Gradient Elution)Ox->HPLCPhoto->HPLCNeutral->HPLCResultMass Balance &Impurity ProfilingHPLC->Result

Figure 2: Standardized forced degradation workflow for quinolone derivatives.

Protocol: Polymorph Screening (DSC)

Objective: Determine if the 6-methyl group induces polymorphism.[1]

  • Preparation: Recrystallize 50 mg of compound from three solvent systems: Methanol (polar), Acetone/Water (antisolvent), and Ethyl Acetate (medium polarity).

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Method: Equilibrate at 25°C → Ramp 10°C/min to 300°C.

  • Acceptance Criteria: A single, sharp endotherm indicates a pure crystalline form.[1] Multiple peaks or broad endotherms suggest solvates or polymorphic mixtures.[1]

References

  • Tautomerism in 2-Quinolones

    • Title: Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.[1]

    • Source: National Institutes of Health (PMC).[1]

    • Context: Confirms the dominance of the 2-quinolone tautomer in solid state due to dimeric stabilization.[1][3]

    • Link:[Link]

  • Thermodynamic Analysis of Hydroxyquinolines

    • Title: Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview.
    • Source: BenchChem Technical Guides.[1]

    • Context: detailed breakdown of solvent polarity effects on quinoline tautomerism.
  • Synthesis and Stability of Propanoic Acid Derivatives

    • Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
    • Source: National Institutes of Health (PMC).[1]

    • Context: Provides melting point ranges and stability d
    • Link:[Link][1]

  • pKa and Solubility Data

    • Title: Determination of the pKa values of hydroxyquinones.
    • Source: Journal of the Brazilian Chemical Society.[4]

    • Context: Methodology for determining pKa in quinoline-based systems.
    • Link:[Link][1]

In-Depth Technical Guide: Synthesis Pathways of 6-Methylquinoline-3-Propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

Target Molecule: 6-Methylquinoline-3-propanoic acid Molecular Formula: C₁₃H₁₃NO₂ CAS Registry Number: (Analogous to 91-62-3 for core) Primary Application: Pharmaceutical intermediate (e.g., Thromboxane receptor antagonists, HDAC inhibitors).

The synthesis of 6-methylquinoline-3-propanoic acid presents a classic challenge in heterocyclic chemistry: functionalizing the pyridine ring of the quinoline system at the 3-position while maintaining a specific substitution (methyl) on the benzenoid ring at the 6-position.

Direct electrophilic substitution at the 3-position of quinoline is difficult due to the electron-deficient nature of the pyridine ring. Therefore, the most robust strategies rely on de novo ring construction or functional group interconversion of pre-functionalized 3-halo or 3-formyl quinolines.

Retrosynthetic Logic

We identify two primary disconnections:

  • C2–C3 Bond Formation (Cyclization): Constructing the pyridine ring from an aniline precursor via Vilsmeier-Haack formylation.

  • Side Chain Extension: Extending a C1 unit (aldehyde) to a C3 unit (propanoic acid) via Knoevenagel condensation and reduction.

Retrosynthesis Target 6-Methylquinoline-3-propanoic acid Acrylic 3-(6-Methylquinolin-3-yl)acrylic acid Target->Acrylic Reduction (H2, Pd/C) Aldehyde 2-Chloro-6-methylquinoline-3-carbaldehyde Acrylic->Aldehyde Knoevenagel (Malonic acid) Acetanilide N-(p-Tolyl)acetamide Aldehyde->Acetanilide Vilsmeier-Haack (POCl3, DMF) Toluidine p-Toluidine Acetanilide->Toluidine Acetylation

Figure 1: Retrosynthetic analysis showing the Meth-Cohn cyclization pathway.[1]

Pathway A: The Meth-Cohn Vilsmeier-Haack Route (Industrial Standard)

This is the most scalable and cost-effective route. It utilizes the Meth-Cohn synthesis , which converts acetanilides directly into 2-chloro-3-formylquinolines. This intermediate provides a "handle" (aldehyde) for chain extension and a chlorine atom that can be removed later.

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This step constructs the quinoline core. The reaction between the acetanilide and the Vilsmeier reagent (DMF/POCl₃) is highly regioselective.

  • Reagents:

    
    -(4-methylphenyl)acetamide, POCl₃, DMF.
    
  • Mechanism: The amide oxygen attacks the Vilsmeier reagent (chloroiminium ion), forming an intermediate that undergoes intramolecular electrophilic aromatic substitution.

Protocol:

  • Preparation: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent (white slurry).

  • Addition: Add

    
    -(p-tolyl)acetamide (1.0 eq) portion-wise.
    
  • Cyclization: Heat the mixture to 75–80°C for 4–6 hours. Evolution of HCl gas will occur (scrubber required).

  • Quench: Pour the viscous reaction mixture onto crushed ice/water with vigorous stirring. The iminium salt hydrolyzes to precipitate the aldehyde.

  • Purification: Filter the yellow solid, wash with water, and recrystallize from ethyl acetate/hexane.

  • Yield: Typically 65–75%.

Step 2: Knoevenagel Condensation

The aldehyde is extended to the acrylic acid derivative.

  • Reagents: Malonic acid, Pyridine, Piperidine (cat).

  • Reaction:

    
    
    

Protocol:

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (5–10 volumes).

  • Add catalytic piperidine (0.1 eq).

  • Reflux (100–115°C) for 3–5 hours until CO₂ evolution ceases.

  • Cool and pour into dilute HCl (to neutralize pyridine).

  • Filter the precipitated 3-(2-chloro-6-methylquinolin-3-yl)acrylic acid .

Step 3: Simultaneous Reduction and Dechlorination

This is the critical "telescoped" step. We need to reduce the alkene and remove the 2-chloro substituent to yield the target 6-methylquinoline-3-propanoic acid.

  • Reagents: H₂ (balloon or 30 psi), 10% Pd/C, Methanol, Sodium Acetate (or MgO).

  • Chemistry: Pd/C catalyzes both the hydrogenation of the double bond and the hydrogenolysis of the C–Cl bond. The base is essential to neutralize the HCl formed, preventing poisoning of the catalyst and protonation of the quinoline nitrogen.

Protocol:

  • Suspend the acrylic acid derivative in Methanol.

  • Add Sodium Acetate (2.0 eq) and 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere at RT or slightly elevated temperature (40°C) for 12 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Acidify to pH 4–5 to precipitate the free acid.

Pathway B: The Heck Coupling Route (Catalytic Approach)

This route is preferred if 3-bromo-6-methylquinoline is available or if avoiding POCl₃ is necessary. It offers higher atom economy in the coupling step but requires a more expensive catalyst.

Step 1: Heck Coupling

Coupling 3-bromo-6-methylquinoline with an acrylate ester.

  • Reagents: 3-Bromo-6-methylquinoline, Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.

  • Reaction:

    
    
    

Protocol:

  • Combine aryl bromide (1.0 eq), methyl acrylate (1.2 eq), Pd(OAc)₂ (5 mol%), and ligand in DMF.

  • Heat to 100°C under Argon for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography.

Step 2: Hydrogenation and Hydrolysis
  • Hydrogenation: H₂, Pd/C in MeOH (reduces alkene).

  • Hydrolysis: LiOH in THF/H₂O (cleaves methyl ester to acid).

Comparative Analysis of Pathways

FeaturePathway A: Meth-Cohn (Vilsmeier)Pathway B: Heck Coupling
Starting Material p-Toluidine (Cheap, Abundant)3-Bromo-6-methylquinoline (Expensive/Synthetic)
Reagents POCl₃, DMF, Malonic AcidPd catalyst, Acrylates
Scalability High (Kg scale established)Moderate (Catalyst cost limits scale)
Safety Profile Hazardous (POCl₃, HCl gas)Moderate (Heavy metals)
Step Count 3 (Acetylation included)2 (If bromide available)
Overall Yield ~40–50%~60–70% (from bromide)

Mechanism Visualization (Meth-Cohn)

The formation of the 2-chloro-3-formylquinoline is the most complex mechanistic step.

Mechanism Step1 Vilsmeier Reagent Formation (DMF + POCl3 -> Chloroiminium) Step2 Amide Attack (Acetanilide attacks Iminium) Step1->Step2 Step3 Cyclization (Electrophilic attack on Ring) Step2->Step3 Step4 Aromatization & Chlorination (Loss of H2O, Cl- addition) Step3->Step4

Figure 2: Simplified mechanistic flow of the Meth-Cohn quinoline synthesis.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Raj, T., et al. (2010). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 362-371.
  • Musial, A., et al. (2025). Asymmetric Hydrogenation of Quinolines. Organic Chemistry Frontiers.
  • BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison.

Sources

Technical Whitepaper: Physicochemical Profiling and Molecular Characterization of Remdesivir (GS-5734)

Author: BenchChem Technical Support Team. Date: March 2026

IMPORTANT NOTE: As you did not provide a specific CAS number in your prompt, I have selected Remdesivir (CAS 1809249-37-3) as a representative subject. This compound represents a high-complexity small molecule (prodrug, chiral centers, solubility challenges) ideal for demonstrating the depth, structure, and visualization requirements of your request.

Executive Summary & Molecular Identity

Remdesivir (GS-5734) is a monophosphoramidate prodrug of an adenosine analog. From a drug development perspective, its design overcomes the rate-limiting step of initial phosphorylation in nucleotide metabolism. However, its physicochemical profile presents significant formulation challenges, primarily regarding hydrolytic instability and low aqueous solubility.

This guide dissects the molecular weight implications, solubility behaviors, and critical stability parameters required for successful formulation and bioanalytical assessment.

Molecular Identity Data
ParameterSpecificationNotes
CAS Number 1809249-37-3
IUPAC Name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoateNote the multiple chiral centers.
Molecular Formula C₂₇H₃₅N₆O₈P
Molecular Weight 602.58 g/mol Exceeds Lipinski's Rule of 5 (<500), impacting oral bioavailability.
Monoisotopic Mass 602.2254Critical for High-Res MS identification.
Chirality 6 Chiral CentersThe phosphorus center is Sp-isomer specific.

Physicochemical Characteristics & Formulation Logic

Understanding the causality between structure and property is vital. Remdesivir is a Class IV compound (low solubility, low permeability) in the Biopharmaceutics Classification System (BCS), though often functionally treated as Class II/III depending on the formulation vehicle.

Solubility Profile & Ionization

Remdesivir exhibits pH-dependent solubility but remains practically insoluble in water at neutral pH.

  • pKa: The pyrrolotriazine moiety has a pKa of approximately 3.3 .

  • LogP: Experimental LogP is approx 2.0 – 2.2 .

  • Implication: While the LogP suggests decent lipophilicity, the high molecular weight and polar surface area (PSA ~165 Ų) limit passive diffusion.

  • Formulation Strategy: Due to low aqueous solubility, sulfobutylether-β-cyclodextrin (SBECD) is required as a solubilizing agent to prevent precipitation upon dilution in the bloodstream [1].

Hydrolytic Stability (The Prodrug Challenge)

The phosphoramidate bond is susceptible to hydrolysis.

  • Acidic Conditions: Rapid degradation.

  • Alkaline Conditions: Instability due to ester hydrolysis.

  • Optimal pH: Formulation requires a narrow pH window (approx pH 3.0–4.0) to maintain shelf-life stability before administration.

Mechanism of Action & Metabolic Activation Pathway

To understand the bioanalytical targets, one must understand the intracellular activation. Remdesivir is inactive until metabolized.

Pathway Logic
  • Entry: Diffuses into the cell.

  • First Hydrolysis: Esterases (Cathepsin A) cleave the ester.

  • Spontaneous Cyclization: The intermediate is unstable and releases the phenol group.

  • Phosphorylation: Kinases convert the monophosphate to the active triphosphate (GS-443902).

  • Interference: The triphosphate competes with ATP for incorporation into viral RNA by the RdRp enzyme, causing delayed chain termination.

Visualization: Intracellular Activation Cascade

Remdesivir_Activation Prodrug Remdesivir (GS-5734) (Prodrug) Inter1 Alanine Metabolite (Intermediate) Prodrug->Inter1 Cathepsin A / CES1 (Hydrolysis) MonoP Nucleoside Monophosphate (GS-441524 MP) Inter1->MonoP HINT1 (Phosphoramidase) TriP Active Triphosphate (GS-443902) MonoP->TriP Cellular Kinases (Phosphorylation) Target Viral RdRp (Chain Termination) TriP->Target Competition with ATP

Figure 1: Metabolic activation pathway of Remdesivir from prodrug to active triphosphate nucleotide.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Remdesivir in various buffers.

Rationale: Kinetic solubility (DMSO spike) overestimates solubility. Thermodynamic solubility is required for formulation development.

Workflow Steps:

  • Preparation: Add excess solid Remdesivir (approx. 2 mg) to 1 mL of buffer (pH 1.2, 4.0, 6.8, 7.4).

  • Equilibration: Incubate at 37°C with constant agitation (200 rpm) for 24 hours.

  • Validation Check (Self-Correction): Check for undissolved solid. If clear, add more solid. Crucial: Saturation must be visible.

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.22 µm PVDF filter.

    • Note: Do not use Nylon filters as Remdesivir may adsorb to the membrane.

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation products to validate stability-indicating analytical methods.

Workflow Steps:

  • Acid Stress: 0.1 N HCl at 60°C for 4 hours.

  • Base Stress: 0.1 N NaOH at ambient temp for 2 hours (Remdesivir is very base-labile).

  • Oxidative Stress: 3% H₂O₂ for 4 hours.

  • Analysis: LC-MS/MS to identify the parent peak vs. degradation fragments (Nucleoside GS-441524 is the primary degradant).

Visualization: Solubility & Stability Workflow

Solubility_Workflow Start Start: Solid Remdesivir Buffer Add Buffer Systems (pH 1.2 - 7.4) Start->Buffer Incubate Incubate 37°C / 24h (Agitation) Buffer->Incubate Check Check for Solid? Incubate->Check AddMore Add more Solid Check->AddMore No (Clear) Filter Filter (PVDF 0.22µm) Check->Filter Yes (Precipitate) AddMore->Incubate HPLC HPLC-UV/MS Analysis Filter->HPLC

Figure 2: Thermodynamic solubility profiling workflow with saturation validation loop.

Analytical Strategy: HPLC Parameters

For the quantification of Remdesivir and its impurities, the following chromatographic conditions are recommended based on industry standards [2].

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 246 nm (max absorption) or MS (ESI+)
Retention Time ~5.2 min (Parent), ~3.1 min (Nucleoside degradant)

References

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

  • Gilead Sciences, Inc. (2020). Veklury (Remdesivir) Prescribing Information. FDA Access Data. [Link]

  • PubChem. (n.d.). Remdesivir (Compound Summary). National Library of Medicine. [Link]

  • European Medicines Agency. (2020). Assessment Report: Veklury (Remdesivir). EMA. [Link]

Unraveling the Biological Targets of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid: A Technical Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound, 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid. Due to the absence of direct published data on this specific molecule, this document outlines a strategic, evidence-based approach for researchers and drug development professionals. Based on extensive analysis of the quinoline scaffold and its derivatives, we hypothesize two primary putative target classes: Kynurenine Aminotransferases (KATs) and Protein Kinases . This guide details a phased experimental workflow designed to systematically investigate these hypotheses, encompassing target identification, validation, and mechanistic characterization. The protocols provided herein are grounded in established methodologies and are designed to ensure scientific rigor and trustworthiness.

Introduction: The Quinoline Scaffold and Rationale for Putative Targets

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The structural features of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid, specifically the quinoline core, a hydroxyl group, and a propanoic acid side chain, suggest potential interactions with enzymatic active sites.

Putative Target Class 1: Kynurenine Aminotransferases (KATs)

The kynurenine pathway is the primary metabolic route for tryptophan, producing several neuroactive compounds.[4][5] One such compound, kynurenic acid (KYNA), is an antagonist of ionotropic glutamate receptors and is synthesized from kynurenine by kynurenine aminotransferases (KATs).[6][7] Elevated levels of KYNA are implicated in the pathophysiology of neurological disorders like schizophrenia.[7] Consequently, KAT inhibitors are of significant therapeutic interest. The quinoline scaffold is a known feature of potent KAT inhibitors.[6][7] The structural resemblance of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid to kynurenine and other reported quinoline-based KAT inhibitors makes this enzyme family a primary hypothetical target.

Strategic Experimental Workflow for Target Identification and Validation

The following multi-phased approach is designed to systematically identify and validate the biological target(s) of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid.

Target Validation Workflow Figure 1: Overall Target Identification and Validation Workflow cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Confirmation and Direct Binding cluster_2 Phase 3: Cellular and Mechanistic Studies A Kinase Panel Screening C IC50 Determination A->C Identified Kinase Hits B KAT Isozyme Activity Assays B->C Identified KAT Inhibition D Thermal Shift Assay (DSF) C->D Confirmed Activity E Surface Plasmon Resonance (SPR) D->E Validated Binding F Cell-Based Target Engagement E->F Confirmed Direct Binding G Downstream Signaling Analysis F->G Cellular Activity Confirmed H Mechanism of Inhibition Studies G->H Pathway Modulation Identified

Caption: Phased approach for target identification and validation.

Phase 1: Broad Spectrum Screening

The initial phase aims to determine if 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid interacts with either of the high-priority putative target classes.

Kynurenine Aminotransferase (KAT) Isozyme Activity Assays

This experiment will assess the inhibitory activity of the compound against the primary KAT isozymes (KAT I, KAT II, KAT III, and KAT IV).

This protocol is adapted from established methods for measuring KAT activity.[6]

  • Reagent Preparation:

    • Assay Buffer: 150 mM Tris-acetate buffer (pH 7.4 for KAT II, adjust for other isozymes).

    • Substrate Solution: 200 µM L-kynurenine in assay buffer.

    • Co-substrate Solution: 2 mM pyruvate in assay buffer.

    • Cofactor Solution: 160 µM Pyridoxal 5'-phosphate (PLP) in assay buffer.

    • Test Compound Stock: 10 mM 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid in DMSO.

    • Enzyme Solution: Purified recombinant human KAT isozymes, diluted in assay buffer to a working concentration.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of test compound dilutions (final concentrations ranging from 1 nM to 100 µM).

    • Add 50 µL of a pre-mixed solution containing assay buffer, L-kynurenine, pyruvate, and PLP to each well.

    • Initiate the reaction by adding 45 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 50% trichloroacetic acid.

    • Centrifuge the plate to pellet precipitated protein.

  • Detection and Analysis:

    • Analyze the supernatant by reverse-phase HPLC with fluorescence detection (excitation: 344 nm, emission: 398 nm) to quantify the formation of kynurenic acid.

    • Calculate the percent inhibition relative to a DMSO control.

Protein Kinase Panel Screening

A broad kinase panel screen is a cost-effective method to identify potential interactions across the human kinome.

  • Compound Submission:

    • Provide a stock solution of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid at a specified concentration (typically 10 mM in DMSO) to a commercial vendor (e.g., Eurofins, Reaction Biology).

  • Assay Execution (by vendor):

    • The compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred purified human protein kinases.

    • Kinase activity is typically measured via radiometric (³³P-ATP) or fluorescence-based assays.

  • Data Analysis:

    • The vendor will provide a report detailing the percent inhibition for each kinase in the panel.

    • "Hits" are typically defined as kinases with >50% inhibition.

Phase 2: Hit Confirmation and Direct Binding Assays

This phase focuses on confirming the initial screening hits and demonstrating direct physical interaction between the compound and the putative target protein.

IC50 Determination

For any confirmed hits from the initial screens, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

  • Follow the respective assay protocols from Phase 1 (KAT or kinase activity assays).

  • Prepare serial dilutions of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Perform the assay and measure the percent inhibition at each concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a rapid and robust method to confirm direct binding by measuring the change in the thermal stability of a protein upon ligand binding.

  • Reagent Preparation:

    • Protein Solution: Purified target protein (KAT or kinase) at 2 µM in a suitable buffer (e.g., HEPES-buffered saline).

    • Dye Solution: A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) at a 5000x stock concentration.

    • Test Compound Stock: 10 mM in DMSO.

  • Assay Procedure:

    • In a 96-well PCR plate, mix the protein solution, dye (to a final concentration of 5x), and test compound (at various concentrations, e.g., 1-100 µM).

    • Seal the plate and place it in a real-time PCR instrument.

    • Perform a thermal melt from 25°C to 95°C, increasing the temperature by 1°C per minute and measuring fluorescence at each step.

  • Data Analysis:

    • The melting temperature (Tm) is the point at which the fluorescence is maximal.

    • A significant increase in Tm in the presence of the compound indicates stabilizing binding.

Phase 3: Cellular and Mechanistic Studies

The final phase aims to confirm target engagement in a cellular context and to elucidate the mechanism of inhibition.

Cellular Target Engagement

This experiment will determine if the compound can interact with its target in a live-cell environment.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a neuronal cell line for KATs or a cancer cell line for a specific kinase) to ~80% confluency.

    • Treat the cells with various concentrations of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge and Lysis:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Detection and Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific for the target protein.

    • A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.

Mechanism of Inhibition Studies

These studies will determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for enzymatic targets.[8]

  • Assay Setup:

    • Perform the enzymatic assay (for KATs or kinases) as described in Phase 1.

    • Vary the concentration of one substrate (e.g., L-kynurenine for KATs, or ATP for kinases) while keeping the other substrates at a constant, saturating concentration.

    • Repeat this for several fixed concentrations of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid (including a zero-inhibitor control).

  • Data Analysis:

    • Measure the initial reaction velocity at each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • The pattern of changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) will reveal the mechanism of inhibition.[8]

Kynurenine_Pathway Figure 2: The Kynurenine Pathway and the Role of KATs cluster_target Therapeutic Intervention Point Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KATs Neurotoxic_Metabolites Neurotoxic_Metabolites Kynurenine->Neurotoxic_Metabolites KMO KATs_Inhibition KAT Inhibition KATs_Inhibition->Kynurenic_Acid Blocks Production

Caption: Simplified Kynurenine Pathway highlighting the therapeutic target.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for KAT Inhibition

CompoundTargetIC50 (µM)Tm Shift (°C)Mechanism of Inhibition
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acidKAT I[Value][Value][Type]
KAT II[Value][Value][Type]
KAT III[Value][Value][Type]
KAT IV[Value][Value][Type]

Table 2: Example Data Summary for Kinase Inhibition

CompoundTarget Kinase% Inhibition @ 10 µMIC50 (µM)Cellular IC50 (µM)
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid[Kinase Name][Value][Value][Value]
[Kinase Name][Value][Value][Value]

Conclusion

This technical guide provides a robust and scientifically sound strategy for the elucidation of the biological targets of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid. By systematically evaluating its activity against high-probability putative targets—Kynurenine Aminotransferases and Protein Kinases—and employing a phased approach of screening, direct binding confirmation, and cellular validation, researchers can confidently identify and characterize the mechanism of action of this novel compound. The detailed protocols and structured workflow presented herein are designed to guide drug development professionals toward a comprehensive understanding of its therapeutic potential.

References

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. Retrieved from [Link]

  • Ziegler, S., Pries, V., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack.
  • Al-Hujaily, E. M., Med-Agro, D., & Al-Ghamdi, S. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269090.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Dounay, A. B., Anderson, M., Bechle, B. M., et al. (2012). Crystal Structure-Based Selective Targeting of the Pyridoxal 5'-Phosphate Dependent Enzyme Kynurenine Aminotransferase II for Cognitive Enhancement. Journal of Medicinal Chemistry, 55(20), 8896-8907.
  • Amaral, M., Meininger, V., & Camu, W. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 24(9), 7899.
  • D'Mello, J. P. (Ed.). (2020). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Handbook of toxicology of chemical warfare agents. Academic Press.
  • Zielińska, A., & Narożna, D. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 26(21), 5282-5287.
  • Sławiński, J., & Szafrański, K. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 101-111.
  • Yan, R., & Vassar, R. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Molecules, 27(19), 6523.
  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348.
  • Kikelj, D., & Ilaš, J. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5698.
  • Saya, M. (2023). Unlocking the Secrets of Enzyme Inhibitors: Unraveling Their Role in Medicine and Beyond. Journal of Biochemistry and Biotechnology, 6(4), 156.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565.
  • Kučera, T., & Huszár, S. (2021).
  • Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32.
  • Kumar, A., & Kumar, R. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(51), 32089-32107.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32.
  • Guillemin, G. J. (2012). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 19(21), 3569-3591.
  • Asquith, C. R. M., & Laitinen, T. (2022). Identification of 4-anilino-quin (az) oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161.
  • Kumar, A., & Kumar, R. (2009). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(24), 8092-8103.
  • Gupta, H., & Singh, R. (2015). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 1846-1867.
  • Wang, S., & Dong, G. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 514.
  • Grybaitė, B., & Sapijanskaitė-Banevič, B. (2024). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. International Journal of Molecular Sciences, 25(5), 2697.
  • Asres, K., & Bucar, F. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21964-21985.
  • Al-Suwaidan, I. A., & Al-Salahi, R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Scilit. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Scilit. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

Target Molecule: 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid CAS Registry Number: Not widely listed (Novel/Derivative); Analogous to hydro-cinnamic acid derivatives of quinolinones. Molecular Formula:


Molecular Weight:  231.25  g/mol 

This protocol details the synthesis of a functionalized quinolinone scaffold, often utilized in the development of tyrosine kinase inhibitors and antibacterial agents. The strategy employs a convergent approach, building the heterocyclic core via the Vilsmeier-Haack reaction, followed by side-chain extension and functional group transformation.

Synthetic Strategy (Retrosynthesis): The target molecule is disconnected at the propanoic acid side chain and the quinoline core.

  • Reduction: The saturated propanoic acid tail is derived from an acrylic acid precursor.

  • C-C Bond Formation: The acrylic acid moiety is installed via Knoevenagel condensation.

  • Core Synthesis: The 2-hydroxy-3-formylquinoline core is generated from a 2-chloro precursor, synthesized from

    
    -methylacetanilide.
    

Retrosynthesis Target Target: 3-(2-hydroxy-6-methylquinolin-3-yl) propanoic acid Acrylic Intermediate 2: (E)-3-(2-hydroxy-6-methylquinolin-3-yl) acrylic acid Target->Acrylic Hydrogenation (H2, Pd/C) Aldehyde_OH Intermediate 1: 2-hydroxy-6-methylquinoline- 3-carbaldehyde Acrylic->Aldehyde_OH Knoevenagel (Malonic Acid) Aldehyde_Cl Precursor: 2-chloro-6-methylquinoline- 3-carbaldehyde Aldehyde_OH->Aldehyde_Cl Hydrolysis (AcOH/HCl) Start Starting Material: N-(4-methylphenyl)acetamide (p-Methylacetanilide) Aldehyde_Cl->Start Vilsmeier-Haack (POCl3, DMF)

Figure 1: Retrosynthetic pathway illustrating the disconnection from the target acid back to the acetanilide precursor.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
Phosphorus Oxychloride (

)
Corrosive, Toxic, Water-ReactiveUse strictly in a fume hood. Quench excess reagent slowly into ice; violent reaction possible.
DMF (Dimethylformamide) Reprotoxic, IrritantAvoid skin contact. Use chemically resistant gloves.
Pyridine Flammable, ToxicNoxious odor; use in a well-ventilated hood.
Hydrogen Gas (

)
Flammable, ExplosiveEnsure inert atmosphere (

/Ar) before introducing

. Eliminate ignition sources.

Detailed Experimental Protocol

Stage I: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

Rationale: The Vilsmeier-Haack reaction provides a robust method to simultaneously cyclize and formylate the acetanilide precursor.

Materials:

  • 
    -(4-methylphenyl)acetamide (
    
    
    
    -methylacetanilide): 14.9 g (100 mmol)
  • Phosphorus oxychloride (

    
    ): 65.0 mL (700 mmol)
    
  • 
    -Dimethylformamide (DMF): 23.0 mL (300 mmol)
    

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask (RBF) equipped with a drying tube, cool DMF (23 mL) to 0°C in an ice bath.

  • Addition: Add

    
     (65 mL) dropwise over 30 minutes with stirring. The solution will turn yellow/orange (Vilsmeier reagent formation).
    
  • Substrate Addition: Add

    
    -methylacetanilide (14.9 g) portion-wise to the cold mixture.
    
  • Cyclization: Remove the ice bath and heat the mixture to 75–80°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic reaction.

  • Isolation: Stir the aqueous suspension for 1 hour. The yellow precipitate is filtered, washed copiously with water, and dried.[1]

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • Expected Yield: 60–70%

    • Appearance: Pale yellow solid[2]

Stage II: Hydrolysis to 2-hydroxy-6-methylquinoline-3-carbaldehyde

Rationale: Converting the 2-chloro group to the 2-hydroxy (tautomeric with 2-quinolinone) is essential before the reduction step to prevent hydrodehalogenation side-reactions.

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde (from Stage I): 10.0 g

  • Acetic Acid (glacial): 100 mL

  • Hydrochloric Acid (3M aq): 50 mL

Procedure:

  • Reflux: Dissolve the chloro-aldehyde in glacial acetic acid (100 mL) and add 3M HCl (50 mL). Heat to reflux (approx. 100–110°C) for 6–8 hours.

  • Monitoring: Monitor by TLC. The starting material spot (higher

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (hydroxy/oxo form).
  • Workup: Cool to room temperature. Pour into ice water (300 mL).

  • Isolation: Filter the resulting solid. Wash with water until the filtrate is neutral.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: >85%

    • Note: The product exists in equilibrium between the enol (2-hydroxy) and keto (2-quinolinone) forms.

Stage III: Knoevenagel Condensation (Chain Extension)

Rationale: The Doebner modification of the Knoevenagel condensation installs the


-unsaturated acid functionality.

Materials:

  • 2-hydroxy-6-methylquinoline-3-carbaldehyde: 5.0 g (26.7 mmol)

  • Malonic Acid: 5.5 g (53.4 mmol, 2.0 equiv)

  • Pyridine: 20 mL

  • Piperidine: 0.5 mL (Catalyst)

Procedure:

  • Setup: In a 100 mL RBF, combine the aldehyde and malonic acid in pyridine (20 mL). Add piperidine (0.5 mL).

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. Evolution of

    
     (bubbles) indicates decarboxylation is proceeding.
    
  • Workup: Cool the reaction mixture. Pour into a mixture of concentrated HCl (25 mL) and crushed ice (100 g) to neutralize the pyridine and precipitate the acid.

  • Isolation: Filter the solid precipitate. Wash with cold water and dilute HCl to remove trace pyridine.

  • Purification: Recrystallize from Ethanol or DMF/Water.

    • Product: (E)-3-(2-hydroxy-6-methylquinolin-3-yl)acrylic acid.

    • Expected Yield: 75–80%

Stage IV: Catalytic Hydrogenation (Final Reduction)

Rationale: Selective reduction of the exocyclic double bond without reducing the quinoline ring system.

Materials:

  • (E)-3-(2-hydroxy-6-methylquinolin-3-yl)acrylic acid: 2.0 g

  • 10% Palladium on Carbon (Pd/C): 200 mg (10 wt%)

  • Methanol or Ethanol: 50 mL

  • Hydrogen Balloon (1 atm)

Procedure:

  • Preparation: In a hydrogenation flask, suspend the acrylic acid derivative in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) under a nitrogen blanket. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with

    
     gas (balloon). Stir vigorously at room temperature for 12–24 hours.
    
  • Monitoring: Monitor by HPLC or TLC. The UV-active conjugated alkene spot will disappear.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot methanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Final Purification: Recrystallize from Ethanol/Water to obtain the pure title compound.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >95%HPLC (C18, MeCN/Water + 0.1% TFA)
Mass Spec

ESI-MS

NMR
Characteristic signals400 MHz, DMSO-

Diagnostic NMR Signals (DMSO-


): 
  • 
     12.0 ppm (br s, 1H, 
    
    
    
    )
  • 
     11.8 ppm (br s, 1H, 
    
    
    
    /
    
    
    tautomer)
  • 
     7.5–7.2 ppm (m, 4H, Aromatic protons)[1][3]
    
  • 
     2.8 ppm (t, 2H, 
    
    
    
    )
  • 
     2.5 ppm (t, 2H, 
    
    
    
    )
  • 
     2.35 ppm (s, 3H, 
    
    
    
    )[2]

Workflow Diagram

Workflow cluster_0 Stage I: Vilsmeier-Haack cluster_1 Stage II: Hydrolysis cluster_2 Stage III: Chain Extension cluster_3 Stage IV: Reduction Step1 p-Methylacetanilide + POCl3/DMF Heat 75°C, 16h Step2 Quench on Ice Isolate 2-Cl-Aldehyde Step1->Step2 Step3 Reflux in AcOH/HCl Convert 2-Cl to 2-OH Step2->Step3 Step4 Knoevenagel Condensation Malonic Acid, Pyridine (-CO2) Step3->Step4 Step5 Isolate Acrylic Acid Intermediate Step4->Step5 Step6 Hydrogenation (H2, Pd/C) Methanol, RT Step5->Step6 Step7 Filter Celite -> Recrystallize Step6->Step7 Final Final Product: 3-(2-hydroxy-6-methylquinolin-3-yl) propanoic acid Step7->Final

Figure 2: Experimental workflow from starting material to purified final product.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048.

  • Raj, T., et al. (2010). Synthesis and antimicrobial activity of some new 2-chloro-3-formyl quinoline derivatives. Pharmaceutical Chemistry Journal, 44, 608–612.

  • Abass, M., et al. (2019).[4] Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid.[5][6] Journal of the Mexican Chemical Society, 55(4).[4]

  • El-Rayes, S. M., et al. (2024).[7] Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. ACS Omega, 9(29), 31753–31770.

Sources

Application Note: Preparation of Stock Solutions for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation, handling, and storage of stock solutions for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid .

This guide is structured for researchers conducting biological assays (enzymatic, cell-based, or biophysical) who require high-precision dosing of this specific quinoline derivative.

Introduction & Physicochemical Context

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is a functionalized quinoline derivative often utilized in medicinal chemistry as a scaffold for antimicrobial, anticancer, or receptor-modulating agents.

To prepare robust stock solutions, one must understand its dual chemical nature:

  • The Core (Hydrophobic/Tautomeric): The 2-hydroxyquinoline moiety typically exists in a lactam-lactim equilibrium . In solution, the 2-quinolone (lactam) tautomer often predominates. This planar, aromatic core drives π-π stacking, leading to poor aqueous solubility and a tendency to aggregate.

  • The Tail (Hydrophilic/Ionizable): The propanoic acid side chain provides a carboxylic acid handle (pKa ≈ 4.5–4.8). This allows for improved solubility in basic aqueous buffers (pH > 7.0) via ionization to the carboxylate anion.

Key Properties Table
PropertyEstimated Value / CharacteristicImplication for Stock Prep
Molecular Weight ~231.25 g/mol Calculation basis for Molarity.
Solubility (Water) Low (< 1 mg/mL at pH < 5)Do not dissolve directly in water or acidic media.
Solubility (DMSO) High (> 25 mM)Preferred solvent for primary stock.[1]
pKa (Acidic) ~4.5 (Carboxyl group)Soluble in PBS (pH 7.4) after predissolution.
pKa (Basic) ~11.0 (2-OH/Lactam)Stable at physiological pH; deprotonates at very high pH.
Hygroscopicity ModerateStore solid in desiccator; warm DMSO before use.

Materials & Equipment

  • Compound: 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid (Solid powder, >98% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (≥99.9%).

    • Note: Avoid ethanol if long-term storage is required due to evaporation.

  • Equipment:

    • Analytical Balance (Readability 0.01 mg).

    • Vortex Mixer.[1]

    • Ultrasonic Water Bath (for breaking aggregates).

    • Amber Glass Vials (Borosilicate) or Polypropylene Microtubes.

    • Calibrated Micropipettes (P200, P1000).

Protocol 1: Primary Stock Solution Preparation (10 mM)

This protocol creates a 10 mM master stock in 100% DMSO.[2] This concentration is ideal because it allows for 1000x dilution to reach a 10 µM assay concentration with only 0.1% DMSO final content.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of solid compound and the bottle of anhydrous DMSO to equilibrate to room temperature (20–25°C) before opening. This prevents condensation of atmospheric water, which degrades stock stability.

  • Weighing: Weigh approximately 2.31 mg of the compound into a sterile microcentrifuge tube or amber glass vial.

    • Calculation:

      
      
      
    • Example: For 1 mL of 10 mM stock:

      
      .
      
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve exactly 10 mM.

    • Precision Tip: If you weigh 2.40 mg instead of 2.31 mg, adjust the DMSO volume:

      
      .
      
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for floating particulates. The 2-quinolone core can form micro-crystals.

    • Sonication: If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.

  • Aliquot & Storage:

    • Divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Serial Dilution & Working Solutions

Critical Warning: Direct dilution of the high-concentration DMSO stock into aqueous media can cause "crashing out" (precipitation), where the compound forms invisible aggregates that skew assay results.

The "Intermediate Dilution" Method: To ensure solubility in the final assay, use an intermediate dilution step.

Workflow Diagram (Graphviz):

StockPrep Solid Solid Compound (Weigh ~2.31 mg) MasterStock Master Stock (10 mM in 100% DMSO) Solid->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock Intermediate Intermediate Stock (100 µM in 10% DMSO) MasterStock->Intermediate 1:100 Dilution (into Buffer/Media) Working Working Solution (10 µM in Assay Buffer) Intermediate->Working 1:10 Dilution Assay Cell/Enzyme Assay (Final DMSO < 0.1%) Working->Assay Application

Caption: Step-wise dilution workflow to prevent compound precipitation during aqueous transfer.

Procedure:

  • Thaw: Thaw the DMSO stock aliquot at Room Temperature (RT). Vortex briefly.

  • Intermediate Stock (100x):

    • Prepare a 100 µM solution by diluting the 10 mM stock 1:100 into the Assay Buffer (e.g., PBS pH 7.4).

    • Note: At this stage, the DMSO concentration is 1%.[3] The compound should remain soluble due to the low concentration (100 µM) and the ionization of the carboxylic acid at pH 7.4.

    • Check: Inspect for turbidity.[4] If cloudy, the compound has precipitated.

  • Working Solution (1x):

    • Dilute the Intermediate Stock 1:10 into the final Assay Medium.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Non-toxic to most cell lines).

Quality Control & Troubleshooting

Solubility Validation (Light Scattering)

Before running a large screen, validate solubility in your specific assay buffer.

  • Prepare the working solution (e.g., 10 µM).

  • Measure Absorbance at 600 nm (where the compound should not absorb).

  • Criteria: If OD600 > 0.005 (relative to buffer blank), microprecipitation is occurring.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation on Dilution "Shock" precipitation from rapid solvent change.Use the Intermediate Dilution method described above. Add DMSO stock slowly to vortexing buffer.
Compound won't dissolve in DMSO Moisture in DMSO or cold DMSO.Use fresh anhydrous DMSO.[5] Warm tube to 37°C. Sonicate.
Inconsistent Assay Data Compound aggregation or adherence to plastic.Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the monomeric form.
Yellowing of Stock Oxidation of the quinoline ring.Check storage. Ensure protection from light (amber vials). Discard if significant color change occurs.

Biological Context: Signaling Pathway[1]

In biological assays, quinoline-3-propanoic acid derivatives often target metalloenzymes or specific receptors. Below is a generalized pathway illustrating how a stock solution enters the experimental system to inhibit a target (e.g., a metalloprotease or receptor).

Pathway cluster_cell Cellular Environment Compound 3-(2-hydroxy-6-methylquinolin-3-yl) propanoic acid Target Target Protein (e.g., Receptor/Enzyme) Compound->Target Binding (IC50) Membrane Cell Membrane Downstream Downstream Signaling (e.g., Phosphorylation) Target->Downstream Inhibition/Modulation Response Biological Response (e.g., Antimicrobial/Cytostasis) Downstream->Response Reduced Activity

Caption: Conceptual interaction of the compound with a biological target after successful solubilization.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Retrieved from .

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride. Retrieved from .

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • National Institutes of Health (NIH). (2024). Assay Guidance Manual: Compound Management and Stock Preparation. Retrieved from .

  • Selleck Chemicals. (n.d.). Solubility Data for 3-(2-Hydroxyphenyl)propionic acid (Melilotic acid). Retrieved from .

Sources

Storage and handling requirements for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Stability Protocols for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Executive Summary

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is a functionalized quinoline derivative often utilized as a synthetic intermediate, a fluorescent probe scaffold, or a metabolite standard in drug metabolism studies.[1]

Critical Handling Advisory: This compound exhibits lactam-lactim tautomerism .[1][2] While often named as a "2-hydroxy" species, it predominantly exists in the 2-oxo (carbostyril) form in the solid state and neutral solution.[1] This structural reality dictates its poor aqueous solubility and necessitates specific dissolution protocols differing from standard phenolic acids.[1][2]

Physicochemical Profile

PropertySpecificationNotes
Chemical Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Preferred IUPAC Name 3-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acidReflects the dominant tautomer.[1]
Appearance Off-white to pale yellow powderColor may darken upon oxidation/light exposure.[1][2]
Solubility (Water) < 0.1 mg/mL (Neutral pH)Poor due to intermolecular H-bonding (dimerization).[1][2]
Solubility (Organic) DMSO (>20 mg/mL), DMFEthanol requires heating; insoluble in hexanes/ether.[1][2]
pKa (Acid) ~4.5 (Carboxylic acid)Ionizes at physiological pH.[1][2]
pKa (Ring) >11.0 (Amide/Phenol)Weakly acidic; requires strong base to deprotonate.[1][2]

Tautomerism & Solubility Logic

Understanding the structural behavior is the prerequisite for successful handling.[1][2] The "2-hydroxy" name implies a phenol-like solubility, but the molecule behaves as a robust amide (2-quinolone).[1]

Tautomerism Hydroxy 2-Hydroxy Form (Lactim) Rare in solid state Oxo 2-Oxo Form (Lactam/Carbostyril) Dominant Stable Form Hydroxy->Oxo Tautomerization Solubility Solubility Implication: High Crystal Lattice Energy Requires DMSO or Base Oxo->Solubility Dictates

Figure 1: The lactam-lactim tautomerism dictates that the compound behaves as a stable, insoluble amide rather than a soluble phenol.[1]

Storage Requirements

Solid State Storage
  • Temperature: Store at -20°C for long-term (>1 month). +4°C is acceptable for short-term usage (<1 week).[1][2]

  • Atmosphere: Hygroscopic potential is low, but storage under desiccation is recommended to prevent hydrolysis of the carboxylic acid side chain over years.[1][2]

  • Light Protection: CRITICAL. Quinoline derivatives are inherently fluorescent and susceptible to photo-oxidation.[1][2] Store in amber vials or wrap containers in aluminum foil.

Solution State Storage
  • Solvent: Dimethyl sulfoxide (DMSO) is the gold standard for stock solutions.[1][2]

  • Stability:

    • DMSO Stock (10-50 mM): Stable for 3 months at -20°C.

    • Aqueous Working Solution: Unstable.[1][2] Prepare fresh. The carboxylic acid moiety can be susceptible to decarboxylation under extreme conditions (high heat + acid), though the quinolone core is robust.[1][2]

Handling & Dissolution Protocol

Objective: Prepare a 10 mM stock solution and a working buffer without precipitation.

Step-by-Step Dissolution Procedure
  • Weighing: Weigh the solid rapidly. Although not highly hygroscopic, static charge can be an issue with quinolone powders.[1][2] Use an anti-static gun if available.[1][2]

  • Primary Solubilization (Stock):

    • Add 100% DMSO to the vial.

    • Target Concentration: 10 mM to 50 mM.[1][2]

    • Action: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes.

    • Verification: Ensure the solution is clear yellow.[1][2]

  • Secondary Dilution (Working Buffer):

    • Do NOT dilute directly into cold phosphate-buffered saline (PBS), as "crashing out" (precipitation) is likely.[1][2]

    • Method: Dilute the DMSO stock 1:1000 into the aqueous buffer while stirring rapidly .

    • pH Adjustment: If higher concentrations (>100 µM) are needed in water, the pH must be adjusted to >7.5 to ionize the carboxylic acid (COO⁻), significantly enhancing solubility.[1][2]

Solubility Decision Tree

SolubilityLogic Start Start: Solid Powder Solvent Select Solvent Start->Solvent DMSO DMSO / DMF (Preferred) Solvent->DMSO Stock Prep Water Water / PBS Solvent->Water Ethanol Ethanol / Methanol Solvent->Ethanol Success Clear Solution DMSO->Success CheckPH Check pH Water->CheckPH Fail Precipitation / Suspension Ethanol->Fail Often requires heat Base Add 1M NaOH (pH > 8.0) CheckPH->Base Ionization Neutral Neutral pH CheckPH->Neutral Base->Success Neutral->Fail Hydrophobic Core

Figure 2: Workflow for selecting the correct solvent system to avoid precipitation.[1]

Quality Control & Validation

Before using stored material in critical assays, validate integrity using UV-Vis or HPLC.[1]

A. UV-Visible Spectroscopy Check

  • Characteristic: Quinolones exhibit strong UV absorption.[1][2]

  • Protocol: Dilute stock to 50 µM in Ethanol or MeOH.

  • Expectation: Distinct peaks around 230 nm, 270 nm, and 320-330 nm .[1]

  • Failure Mode: Loss of the 330 nm band or significant yellowing suggests oxidation or ring degradation.[1][2]

B. HPLC Conditions (Standard)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm and 330 nm.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329820636, 3-(2-Methyl-6-quinolinyl)propanoic acid.[1] Retrieved from [Link].[1][2]

  • Moghaddam, F. M., et al. (2012). Tautomerism in 2-hydroxyquinoline derivatives: A theoretical and experimental study.[1][2] Journal of Molecular Structure.[1][2][3] (Inferred from general quinolone literature).[1][2]

Sources

Application Note: Optimized Solid-Phase Integration of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic Acid

[1]

Executive Summary

The integration of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid (HMQPA) into peptide sequences presents unique challenges distinct from standard amino acid coupling. Often utilized as a pharmacophore (e.g., in HIV integrase inhibitor development) or a rigid fluorescent linker, this moiety introduces significant hydrophobic bulk and solubility issues.

This guide provides a validated protocol for coupling HMQPA to the N-terminus of a resin-bound peptide.[1] The methodology prioritizes solubility management and efficient activation to overcome the steric hindrance of the quinoline core and the aggregation potential of the 2-quinolone scaffold.

Chemical Logic & Mechanistic Insight

To ensure reproducibility, it is vital to understand the behavior of the HMQPA molecule under SPPS conditions.

The Tautomerism Challenge

The "2-hydroxy" nomenclature is chemically misleading in the context of synthesis. In solution, particularly in polar aprotic solvents like DMF or NMP, the molecule exists predominantly in its 2-quinolone (lactam) tautomeric form rather than the 2-hydroxyquinoline (lactim) form.[1]

  • Implication for Coupling: The "hydroxyl" group is effectively a secondary amide (lactam). It is significantly less nucleophilic than a free phenol or alcohol. Therefore, side-chain protection of the 2-position is generally unnecessary provided that highly reactive acylating species (like acid chlorides) are avoided.[1]

  • Implication for Solubility: The lactam form promotes strong intermolecular hydrogen bonding (dimerization) and

    
    -
    
    
    stacking of the quinoline rings. This leads to poor solubility in Dichloromethane (DCM) and potential aggregation on the resin.[2]
Activation Strategy

The carboxylic acid is located on a propanoic side chain (C3 position). While less sterically hindered than a direct aryl-carboxylic acid, the bulk of the quinoline ring adjacent to the reaction site requires a potent coupling reagent.

  • Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The 7-aza group facilitates pre-organization and faster reaction rates for bulky acids compared to HBTU/TBTU.[1]

  • Solvent: NMP (N-methyl-2-pyrrolidone) is mandatory.[1] It disrupts the inter-chain aggregation of the quinoline cores better than DMF.

Visualization: Tautomerism & Activation Logic

HMQPA_Logiccluster_0Critical Decision PointLactimLactim Form(2-Hydroxyquinoline)LactamLactam Form(2-Quinolone)*Dominant in Solution*Lactim->Lactam Tautomerism (Eq) SolubilitySolubility Barrier(High Aggregation)Lactam->Solubility H-Bonding ActivationActivation (HATU)Active Ester FormationSolubility->Activation Requires NMP/DMSO CouplingAmide Bond Formation(Peptide N-Terminus)Activation->Coupling Nucleophilic Attack

Caption: The equilibrium favors the Lactam form, necessitating polar solvents (NMP) to break aggregation during the activation step.

Materials & Reagents

ReagentGrade/SpecificationRole
HMQPA >95% PurityTarget Building Block
HATU Peptide GradeCoupling Agent (Activator)
DIPEA Anhydrous, redistilledBase (Activator)
NMP Peptide GradePrimary Solvent
DMF Peptide GradeWash Solvent
DCM Peptide GradeSwelling Solvent
Piperidine 20% in DMFFmoc Deprotection

Experimental Protocol

Phase 1: Preparation of the Resin-Bound Peptide

Assumption: The peptide chain has been assembled on Rink Amide or Wang resin using standard Fmoc chemistry, and the N-terminal Fmoc group has just been removed.

  • Final Deprotection: Treat resin with 20% Piperidine/DMF (

    
     min).[3]
    
  • Wash: Flow wash with DMF (

    
    ) followed by DCM (
    
    
    ).
  • Swelling Check: Ensure the resin is fully swollen.[3] If using polystyrene resin, a final wash with NMP is recommended to prepare the environment for the hydrophobic coupling.

Phase 2: Activation and Coupling of HMQPA

Stoichiometry: 3.0 equivalents (eq) relative to resin loading.

  • Dissolution (Critical Step):

    • Weigh HMQPA (3.0 eq) into a clean vial.

    • Add NMP (minimum volume to achieve 0.1M - 0.2M concentration).[1]

    • Note: If the solution is cloudy, sonicate for 30 seconds. If still insoluble, add anhydrous DMSO (up to 10% of total volume). Do not use DCM.

  • Activation:

    • Add HATU (2.9 eq) to the HMQPA solution.

    • Add DIPEA (6.0 eq).

    • Observation: The solution may turn yellow/orange. Allow to activate for 30–60 seconds (pre-activation). Do not exceed 2 minutes to avoid racemization (though less risky for propanoic acid derivatives) or guanidinylation.

  • Coupling:

    • Add the activated solution to the resin-bound peptide.

    • Agitation: Shake or vortex gently for 60 to 90 minutes at room temperature.

    • Inert Atmosphere:[1] Overlay with Nitrogen/Argon if possible to prevent oxidation of the quinoline (though it is relatively stable).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).

    • Result: If beads are colorless, coupling is complete. If blue/purple, proceed to Phase 3.

Phase 3: Double Coupling (If required)

Due to the bulk of the quinoline, single coupling often yields 85-90% conversion. A second coupling ensures high purity.

  • Drain the reaction vessel.

  • Wash with NMP (

    
    ).
    
  • Repeat the activation and coupling steps from Phase 2 using fresh reagents (usually 1.5 eq is sufficient for the second round).

Phase 4: Final Wash & Cleavage[1]
  • Wash: NMP (

    
    ), DCM (
    
    
    ).
  • Drying: Dry resin under vacuum / Nitrogen flow.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

    • Note: The quinoline ring is stable to TFA.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

SPPS_Workflowcluster_prepReagent PrepStartResin-Peptide-NH2(Fmoc Removed)CouplingCoupling Reaction(60-90 min, RT)Start->Coupling Add Activated Soln PrepDissolve HMQPA(Solvent: NMP)ActivateAdd HATU + DIPEA(Pre-activate 1 min)Prep->ActivateActivate->CouplingCheckKaiser TestCoupling->CheckRecoupleDouble Couple(Fresh Reagents)Check->Recouple Positive (Blue) WashWash: NMP x3, DCM x3Check->Wash Negative (Colorless) Recouple->WashCleaveTFA Cleavage(95% TFA)Wash->Cleave

Caption: Step-by-step SPPS workflow for integrating HMQPA, highlighting the critical decision loop at the Kaiser Test.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Incomplete Dissolution HMQPA aggregation (stacking).Switch solvent to 100% NMP or 90:10 NMP:DMSO. Sonicate and warm to 40°C briefly before adding HATU.
Low Coupling Yield Steric hindrance at N-terminus.[1]Switch to HOAt/HATU (HOAt additive helps). Increase temperature to 50°C (microwave assisted) for 15 mins.
Extra Mass (+99 Da) O-acylation (rare but possible).[1]Treat resin with 20% Piperidine after coupling (before cleavage) to reverse O-acylation on the quinoline oxygen.[1]
Broad HPLC Peak Hydrophobic aggregation.Run HPLC at 60°C. Use C4 column instead of C18.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Reference for protecting group stability on heterocycles). Link[1]

  • Bachem. (2021). Peptide Solubility Guidelines. (Solvent selection for hydrophobic peptides). Link

  • BenchChem. (2025).[4] Technical Guide to 2-Hydroxyquinoline: Properties and Synthesis. (Tautomerism and solubility data). LinkNote: Generalized reference for 2-hydroxyquinoline properties.

Troubleshooting & Optimization

Technical Support: Improving Reaction Yield of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of the synthesis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid . The protocol focuses on the Meth-Cohn quinoline synthesis followed by side-chain extension, as this is the most robust industrial route for 3-substituted-2-hydroxyquinolines (carbostyrils).

Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis optimization, impurity profiling, and troubleshooting.

Executive Summary & Reaction Pathway

The synthesis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid typically proceeds via a 4-step sequence starting from


-acetotoluidide . Low yields are often attributed to three specific bottlenecks:
  • Vilsmeier-Haack Thermal Runaway: Leading to tar formation during the cyclization.

  • Incomplete Hydrolysis: The 2-chloro intermediate is stable and requires vigorous conditions to convert to the 2-hydroxy tautomer.

  • Over-Reduction: Reducing the quinoline ring during the saturation of the propanoic side chain.

Validated Reaction Scheme

The recommended pathway utilizes the Meth-Cohn methodology to establish the quinoline core, followed by a Knoevenagel condensation and selective reduction.

G Start p-Acetotoluidide Inter1 2-Chloro-6-methyl- 3-formylquinoline Start->Inter1 Step 1: POCl3/DMF (Meth-Cohn) Inter2 3-(2-Chloro-6-methyl- quinolin-3-yl)acrylic acid Inter1->Inter2 Step 2: Malonic Acid Pyridine/Piperidine Inter3 3-(2-Hydroxy-6-methyl- quinolin-3-yl)acrylic acid Inter2->Inter3 Step 3: AcOH/HCl (Hydrolysis) Final Target: 3-(2-Hydroxy-6-methyl- quinolin-3-yl)propanoic acid Inter3->Final Step 4: H2, Pd/C (Selective Reduction)

Figure 1: Step-wise synthetic pathway for the target carbostyril derivative.

Step-by-Step Optimization Guide

Phase 1: The Meth-Cohn Cyclization (Core Formation)

Objective: Synthesize 2-chloro-6-methyl-3-quinolinecarboxaldehyde. Common Yield: 60-70% (Optimized) | Failure Mode: <30% (Black tar formation).

The Protocol:

  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C . Add POCl

    
     (7.0 equiv) dropwise. Critical: Maintain internal temp <5°C to form the Vilsmeier reagent without decomposition.
    
  • Addition: Add

    
    -acetotoluidide (1.0 equiv) in portions.
    
  • Cyclization: Heat to 85°C for 4-6 hours. Warning: Exceeding 95°C causes polymerization.

  • Quenching: Pour onto crushed ice/water. Neutralize with NaOAc to precipitate the aldehyde.

Troubleshooting Table:

Issue Symptom Root Cause Corrective Action
Low Yield Black, sticky crude Thermal runaway Keep Vilsmeier formation <5°C; Cyclization <90°C.

| Impurity | Unreacted starting material | Wet DMF | Distill DMF over CaH


 before use. POCl

is moisture sensitive. | | No Solid | Oily emulsion upon quench | pH too low | Adjust pH to ~5-6 with Sodium Acetate to crystallize the aldehyde. |
Phase 2: Knoevenagel Condensation (Side Chain Addition)

Objective: Convert the aldehyde to the acrylic acid derivative. Reagents: Malonic acid (1.5 equiv), Pyridine (solvent), Piperidine (cat).

Optimization Insight: Standard Knoevenagel conditions often stall. The Doebner modification (Malonic acid in pyridine) is preferred over malonate esters because the decarboxylation happens in situ, driving the equilibrium forward.

  • Tip: Add 1-2% Aniline as a co-catalyst to form a more reactive Schiff base intermediate (Imine) which reacts faster with the malonic acid.

Phase 3: Hydrolysis (The Chlorine-to-Hydroxy Switch)

Objective: Convert the 2-chloroquinoline to 2-hydroxyquinoline (2-quinolone). Context: This is the most difficult step due to the stability of the C-Cl bond in quinolines.

Protocol: Reflux the 2-chloro-acrylic acid intermediate in Glacial Acetic Acid + 6N HCl (3:1 ratio) for 12-18 hours.

  • Why? Basic hydrolysis (NaOH) often leads to ring opening or side reactions. Acidic hydrolysis precipitates the insoluble 2-quinolone product, driving the reaction.

Q: Why is my product still containing Chlorine? A: The reaction temperature is likely too low. Ensure a rolling reflux (approx. 110°C). If conversion is poor, switch to 70% H


SO

at 140°C, but monitor for sulfonation byproducts.
Phase 4: Selective Reduction

Objective: Reduce the alkene (acrylic) to alkane (propanoic) without reducing the quinoline ring.

The Problem: 2-Quinolones are susceptible to partial ring reduction (dihydroquinolones) under high-pressure hydrogenation. The Fix: Use Transfer Hydrogenation .

  • Catalyst: 10% Pd/C (wet).

  • Hydrogen Source: Ammonium Formate (5 equiv) in Methanol reflux.

  • Mechanism: This provides a mild, kinetic control that saturates the exocyclic double bond rapidly while leaving the aromatic quinolone system intact.

Frequently Asked Questions (FAQs)

Q1: Can I perform the hydrolysis and reduction in one pot? A: Generally, no . The 2-chloro substituent poisons the Palladium catalyst used in the reduction step. You must hydrolyze the Chlorine first (Phase 3) or remove it via hydrodehalogenation during reduction (risky, as it generates HCl which can degrade the catalyst). The stepwise approach (Hydrolysis


 Reduction) yields the highest purity.

Q2: My final product is grey/purple. How do I purify it? A: 2-Hydroxyquinolines are notoriously insoluble, trapping trace metal catalysts. Purification Protocol:

  • Dissolve crude acid in 1N NaOH (forms the soluble Sodium salt).

  • Filter through Celite to remove Pd/C and insoluble organics.

  • Slowly acidify the filtrate with Acetic Acid to pH 4-5.

  • The pure white solid will precipitate. Wash with water and cold methanol.

Q3: Why did I get the N-alkylated isomer instead? A: If you attempted to alkylate a pre-formed 2-hydroxyquinoline with a halo-propionate (e.g., ethyl 3-bromopropionate), the reaction prefers the Nitrogen (N-alkylation) over Carbon-3. This is why the Meth-Cohn (C3-formyl) route is superior—it guarantees the side chain is at Position 3.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Rajakumar, P., et al. (2016). "Synthesis and biological evaluation of 3-substituted quinoline derivatives." International Journal of Pharmacy and Pharmaceutical Sciences. (Describes Knoevenagel conditions for quinolines).
  • Larsen, R. D., et al. (1996). "Practical Synthesis of Quinoline-3-carboxylates." Journal of Organic Chemistry. Link (Discusses hydrolysis conditions for 2-chloroquinolines).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for POCl


, DMF, and Palladium catalysts before use.

Technical Support Center: Solubilization Guide for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

You are likely encountering difficulty dissolving 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid because you are treating it as a simple substituted aromatic acid. It is not.

To successfully solubilize this compound, you must understand two critical "invisible" factors:

  • The Lactam Trap (Tautomerism): While the name implies a "hydroxy" group at position 2, in the solid state and in solution, this molecule predominantly exists as the 2-quinolone (cyclic amide) tautomer. This creates a rigid, planar structure capable of strong intermolecular hydrogen bonding (dimerization) and

    
    -stacking, resulting in a high crystal lattice energy ("brick dust" character).
    
  • The Hygroscopicity Trap: DMSO is highly hygroscopic.[1][2][3] Even 1-2% water content in your DMSO can drastically reduce the solubility of this specific lipophilic scaffold, causing immediate precipitation or "crashing out" upon freezing.

This guide provides a self-validating protocol to overcome these thermodynamic barriers.

The "Gold Standard" Solubilization Protocol

Objective: Create a stable 10 mM - 50 mM stock solution in DMSO.

Materials Required[2][3][4][5][8][9]
  • Compound: 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use DMSO that has been opened and sitting on a shelf for months.

  • Equipment: Vortex mixer, Ultrasonic water bath (heated), Centrifuge.

Step-by-Step SOP
StepActionTechnical Rationale
1 Equilibrate Allow the vial of solid compound to reach room temperature before opening. This prevents atmospheric moisture condensation on the cold solid.[2]
2 Weigh & Calculate Weigh the target mass. Calculate DMSO volume for a maximum concentration of 50 mM initially. Note: Do not attempt 100 mM+ without validation.
3 Add Solvent Add the calculated volume of Anhydrous DMSO . Pipette directly onto the solid.
4 Vortex Vortex vigorously for 60 seconds. Result: Likely a cloudy suspension.
5 Thermal Shift Heat the sealed vial to 45°C - 50°C for 5-10 minutes. This provides the kinetic energy to break the quinolone lattice stacking.
6 Sonication Sonicate in a warm bath (40°C) for 10-15 minutes. Critical: Visual clarity is not enough. Sonicate 5 mins past the point of clarity.
7 QC Check Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. If a pellet exists, you have not reached solubility; add 20% more DMSO and repeat steps 4-6.

Visualizing the Workflow

The following diagram outlines the decision logic for solubilization and "rescuing" precipitated samples.

SolubilizationWorkflow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target 10-50mM) Start->AddDMSO Vortex Vortex (60s) AddDMSO->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 HeatSonic Heat (50°C) + Sonicate (15m) Check1->HeatSonic No (Cloudy) Success Success: Store at -20°C (Aliquot!) Check1->Success Yes (Rare) Check2 Centrifuge QC: Pellet? HeatSonic->Check2 Check2->Success No Pellet Dilute Dilute: Add 20% more DMSO Check2->Dilute Pellet Found Dilute->HeatSonic Retry

Figure 1: Logic flow for preparing stable stock solutions of quinolone derivatives.

Troubleshooting & FAQs

Issue 1: "My stock solution precipitated after freezing."

Diagnosis: Water contamination. When DMSO is stored at -20°C, it freezes. If the vial was repeatedly opened or not sealed tightly (e.g., Parafilm missing), it absorbed atmospheric moisture. Upon thawing, the water concentration is high enough to force the hydrophobic quinolone out of solution. The Fix:

  • Warm the vial to 37°C.

  • Sonicate for 20 minutes.

  • Crucial: If it redissolves, use it immediately. Do not refreeze. Prepare fresh stocks in single-use aliquots for future experiments [1].

Issue 2: "The compound crashes out when I add it to my cell culture media."

Diagnosis: The "DMSO Shock" and pH mismatch. You are adding a 50 mM DMSO stock to an aqueous buffer (pH 7.4).

  • Solubility Drop: The solubility drops exponentially as the % of DMSO decreases.

  • pH Factor: The propanoic acid tail has a

    
    . It needs to be ionized (deprotonated) to be soluble in water. If your stock is very concentrated, the local pH might drop, or the kinetics of mixing might cause precipitation before ionization occurs.
    The Fix: 
    
  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform a serial dilution (e.g., 100%

    
     10% 
    
    
    
    1%).
  • Vortex-While-Adding: Inject the DMSO stock into the vortexing media, not onto static liquid. This prevents local high concentrations [2].

Issue 3: "Can I use NaOH to help dissolve it?"

Answer: Yes, but with caution. Adding 1-2 equivalents of NaOH (or preparing the stock in 0.1 M NaOH/DMSO mix) will deprotonate the carboxylic acid, forming the sodium salt. This salt is significantly more soluble in aqueous environments.

  • Warning: Only do this if your downstream assay can tolerate the pH shift or sodium ions. For chemical synthesis or strict biological assays, stick to heat/sonication first.

Summary Data Table: Solubility Parameters

SolventEst.[1][4][5][3][6][7] Max Solubility (25°C)Conditions RequiredStability
Anhydrous DMSO ~50 - 80 mg/mLSonication + Heat (50°C)High (if sealed)
Wet DMSO (>2% H₂O) < 10 mg/mL-Low (Precipitates on thaw)
Water (pH 7) < 0.1 mg/mL-Very Low
PBS (pH 7.4) ~0.5 - 1 mg/mLDiluted from DMSOModerate (Kinetic solubility)
0.1 M NaOH > 10 mg/mLSalt formationHigh

References

  • BenchChem Technical Support. (2025).[8][1][4][7] Impact of hygroscopic DMSO on compound solubility and freeze-thaw stability.[3][7] BenchChem.[8][1][4][5][7] Link

  • Selleck Chemicals. (2025). Solubility Guidelines for Hydrophobic Compounds: Handling DMSO Stocks. SelleckChem. Link

  • PubChem. (2025).[9] Compound Summary: 3-(2-Hydroxyphenyl)propanoic acid (Melilotic acid) and related quinoline derivatives. National Library of Medicine. Link

  • Ziath. (2021). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd.[3] Link

Sources

Minimizing side reactions during Knoevenagel condensation of quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Quinoline derivatives, particularly 2-chloro-3-formylquinoline , are "privileged scaffolds" in drug discovery, serving as precursors for antibacterial (ciprofloxacin analogs), antimalarial, and anticancer agents. The Knoevenagel condensation of these substrates with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is the standard route to functionalized quinolines.

The Critical Challenge: The quinoline ring system is electron-deficient.[1] In 2-chloro-3-formylquinoline, the chlorine atom at the C2 position is highly activated toward nucleophilic attack due to the adjacent ring nitrogen.

The Failure Mode: The primary side reaction is Nucleophilic Aromatic Substitution (


) . Traditional bases used in Knoevenagel condensation (like piperidine or diethylamine) are nucleophilic secondary amines. They often displace the C2-chlorine before or during the condensation, leading to 2-amino-substituted byproducts rather than the desired 2-chloro-vinyl derivatives.

Diagnostic Troubleshooting Guide

Use this matrix to identify the root cause of reaction failure based on observed symptoms.

SymptomProbable Root CauseMechanism of FailureCorrective Action
Product contains Nitrogen but no Chlorine Catalyst Attack (

)
The amine catalyst (e.g., piperidine) acted as a nucleophile, displacing the C2-Cl.Switch to a non-nucleophilic base (e.g., DBU, tertiary amines) or an Ionic Liquid catalyst.
Formation of "2-Quinolone" derivatives HydrolysisPresence of water + strong base caused hydrolysis of the C2-Cl to C2-OH (tautomerizes to amide).Ensure anhydrous solvents if using strong bases. Switch to mild, solid-supported catalysts.
Low Yield / Tarry Precipitate Cannizzaro / PolymerizationStrong base concentration caused aldehyde disproportionation or polymerization.Reduce base load. Use Microwave Irradiation to shorten thermal exposure.
Starting Material Recovery (No Reaction) Catalyst DeactivationAcidic impurities in the starting aldehyde (from Vilsmeier-Haack) neutralized the base.Recrystallize 2-chloro-3-formylquinoline to remove residual

/acid before use.

Mechanistic Insight: The Competition

To control the reaction, you must understand the competition between the desired Knoevenagel pathway and the undesired


 pathway.
Pathway Analysis (Graphviz)

ReactionPathways Start 2-Chloro-3- formylquinoline Base Catalyst Selection (Critical Control Point) Start->Base Inter1 Aldol-type Intermediate Base->Inter1 Non-nucleophilic Base (Ionic Liquid / MgO) Side1 SNAr Attack at C2 Position Base->Side1 Nucleophilic Base (Piperidine/Morpholine) Product Desired Product (Retention of 2-Cl) Inter1->Product - H2O SideProd Side Product (2-Amino substituted) Side1->SideProd Displacement of Cl

Figure 1: Mechanistic bifurcation. Using nucleophilic secondary amines (red path) leads to chlorine displacement. Using steric/non-nucleophilic catalysts (green path) preserves the pharmacophore.

Optimized Experimental Protocols

We recommend two protocols depending on your lab's capabilities. Protocol A is the gold standard for purity; Protocol B is for high-throughput efficiency.

Protocol A: Ionic Liquid Mediated (Green Chemistry)

Best for: Maximizing selectivity and preventing C2-Cl displacement.

Rationale: Ionic liquids like [Bmim]BF4 or [Bmim]OH act as both solvent and catalyst.[2] They stabilize the transition state without acting as harsh nucleophiles toward the C2 position.

  • Preparation: In a 50 mL round-bottom flask, mix 2-chloro-3-formylquinoline (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).

  • Catalyst Addition: Add [Bmim]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) (2 mL). Note: No organic solvent is required.[3]

  • Reaction: Stir at room temperature (25°C) for 10–30 minutes. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Add water (10 mL) to the mixture. The ionic liquid is water-soluble, while the product will precipitate out.

  • Isolation: Filter the solid product. Wash with water (3 x 5 mL) to remove all traces of ionic liquid.

  • Purification: Recrystallize from ethanol.

Validation Data:

  • Yield: >90%

  • Time: 15-20 mins

  • Atom Economy: High (Catalyst is recyclable).

Protocol B: Microwave-Assisted Synthesis (L-Proline Catalyzed)

Best for: Speed and difficult substrates.

Rationale: Microwave irradiation provides rapid, uniform heating, favoring the kinetic Knoevenagel product over the slower thermodynamic degradation/hydrolysis products. L-Proline is a zwitterionic organocatalyst that is milder than piperidine.

  • Setup: In a microwave-safe vial, dissolve 2-chloro-3-formylquinoline (1 mmol) and active methylene (1.2 mmol) in Ethanol (2 mL).

  • Catalyst: Add L-Proline (10 mol%).

  • Irradiation: Irradiate at 140 W (maintaining approx. 80°C) for 2–4 minutes .

  • Work-up: Cool to room temperature. The product often crystallizes directly upon cooling.

  • Filtration: Filter and wash with cold ethanol.

Workflow Visualization (Graphviz)

ProtocolFlow Start Start: Reactants + Solvent Check Check Substrate: Is C2-Cl present? Start->Check Branch1 YES (Sensitive Substrate) Check->Branch1 Yes Branch2 NO (Stable Substrate) Check->Branch2 No Action1 Use Non-Nucleophilic Catalyst (Ionic Liquid or MgO) Branch1->Action1 Action2 Standard Piperidine/EtOH Acceptable Branch2->Action2 Process Microwave Irradiation (2-4 mins @ 80°C) Action1->Process Action2->Process QC QC Check: NMR for C2-H vs C2-Cl Process->QC QC->Action1 Fail (Substituted) End Final Product QC->End Pass

Figure 2: Decision tree for protocol selection based on substrate sensitivity.

Catalyst Performance Comparison

The following data summarizes the impact of catalyst choice on the reaction of 2-chloro-3-formylquinoline with malononitrile.

Catalyst SystemReaction TimeYield (%)Side Product (

)
E-Factor (Waste)
Piperidine / EtOH 3-5 hours65-75%High (10-15%)High
[Bmim]BF4 (Ionic Liquid) 15 min92%None Detected Low (Recyclable)
Nano-ZnO (Heterogeneous) 20 min88%Trace (<1%)Low
L-Proline / Microwave 3 min94%Trace (<2%)Medium

Data aggregated from Ranu et al. and recent green chemistry literature [1, 2, 4].

Frequently Asked Questions (FAQs)

Q: Why does my product melting point not match the literature? A: If the melting point is significantly higher (>200°C) or the compound is insoluble in chloroform, you likely formed the 2-quinolone derivative via hydrolysis. This happens if your solvent was not dry or if you used a hydroxide base (KOH/NaOH) at high temperatures.

Q: Can I use water as a solvent? A: Yes, but only if you use a hydrotropic agent or an ionic liquid catalyst. Pure water with a hydrophobic quinoline aldehyde will result in poor mass transfer and low yields. We recommend [C4dabco][BF4] if working in aqueous media [3].

Q: How do I remove the catalyst if I use the Ionic Liquid method? A: The beauty of the ionic liquid method is solubility. The quinoline product is generally organic-soluble but water-insoluble. The ionic liquid is water-soluble. Simple filtration and water washing removes >99% of the catalyst.

References

  • Ranu, B. C., & Jana, R. (2006).[3][4] Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation.[2][3][5][6] European Journal of Organic Chemistry.[3] Link

  • Tasqeeruddin, S., & Asiri, Y. I. (2019).[7] An environmentally benign, green, and efficient ionic liquid catalyzed synthesis of Quinoline derivatives via Knoevenagel condensation.[2][7] Journal of Heterocyclic Chemistry. Link

  • Yue, C., et al. (2012). A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water.[5] RSC Advances. Link

  • Kowsari, E., & Mallakmohammadi, M. (2011). Ultrasound promoted synthesis of quinolines using basic ionic liquid as catalyst. Ultrasonics Sonochemistry. Link

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[8][9] Tetrahedron Letters. Link

Sources

Technical Support Center: Purification of 2-Hydroxy-6-Methylquinoline and its Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-hydroxy-6-methylquinoline and its corresponding carboxylic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during experimental work.

Understanding the Molecule: Key Physicochemical Properties

2-Hydroxy-6-methylquinoline, also known as 6-hydroxy-2-methylquinoline or 2-methyl-6-quinolinol, is a solid at room temperature, often appearing as a pale yellow or beige substance.[1][2] Its structure, featuring a quinoline core, a hydroxyl group, and a methyl group, imparts a nuanced solubility profile. The polar hydroxyl group allows for hydrogen bonding with protic solvents, while the non-polar quinoline backbone and methyl group contribute to its solubility in some organic solvents.[3][4] This amphiphilic character is a critical consideration in designing effective purification strategies.

PropertyValue/DescriptionSource(s)
CAS Number 613-21-8[2]
Molecular Formula C10H9NO[1]
Molecular Weight 159.19 g/mol [2]
Appearance Very pale yellow to beige solid[1][2]
Melting Point 214-218 °C
Solubility Soluble in many organic solvents; slightly soluble in water.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing 2-hydroxy-6-methylquinoline?

A1: The impurities largely depend on the synthetic route employed. For instance, in a Skraup or Doebner-von Miller type synthesis, you might encounter unreacted starting materials like the corresponding aniline derivative, residual oxidizing agents (e.g., nitrobenzene), and side-products from polymerization or undesired cyclization pathways.[6][7] If the hydroxyl group is introduced via oxidation of 2-methylquinoline, unreacted starting material is a common impurity.[1] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to identify the formation of byproducts.[8]

Q2: My crude product is a dark, tarry substance. Is it salvageable?

A2: Yes, often it is. Tar formation is a known issue in many classical quinoline syntheses, especially those using strong acids and high temperatures.[6] The initial step should be an attempt to isolate the product from the tar. This can often be achieved through a series of extractions. An acid-base extraction is particularly effective for separating the basic quinoline product from neutral and acidic tars.[9] Subsequent purification by column chromatography or recrystallization will likely be necessary.

Q3: I'm having trouble getting my 2-hydroxy-6-methylquinoline derivative to crystallize. What can I do?

A3: Crystallization is often a process of trial and error. Here are several strategies to try:

  • Solvent Selection: The choice of solvent is critical. You need a solvent in which your compound is soluble when hot but sparingly soluble when cold.[10] For heterocyclic compounds, common crystallization solvents include ethanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water.[11]

  • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or even oils.[10] Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a colder environment like a refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, you can add a "seed" crystal to the supersaturated solution to initiate crystallization.[12]

  • Anti-Solvent Addition: Dissolve your compound in a "good" solvent, and then slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes cloudy.[13]

Q4: How do I purify the carboxylic acid derivative of 2-hydroxy-6-methylquinoline?

A4: The carboxylic acid functionality introduces a key handle for purification: its acidic nature.

  • Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract it with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). This will deprotonate the carboxylic acid, forming a water-soluble salt that moves into the aqueous layer, leaving neutral impurities behind in the organic layer.[14]

  • Precipitation: After separating the aqueous layer, you can re-acidify it with a mineral acid (e.g., HCl) to a pH of ~3-4.[15] This will protonate the carboxylate, causing the purified quinoline carboxylic acid to precipitate out of the solution. The solid can then be collected by filtration.[15]

  • Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[15]

Troubleshooting Guide: Common Purification Problems and Solutions

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the purification process.

Problem 1: Low Yield After Recrystallization

Possible Cause:

  • Using too much solvent: If an excessive amount of solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.[10]

  • Premature crystallization: If crystals form too quickly in the hot solution, impurities can become trapped within the crystal lattice.[10]

  • Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

Solutions:

  • Optimize Solvent Volume: If you suspect you've used too much solvent, you can carefully evaporate some of it to re-saturate the solution and then allow it to cool again.[10]

  • Ensure Complete Dissolution: When initially dissolving your crude product, use the minimum amount of boiling solvent required for complete dissolution. If the solution is still cloudy, it may contain insoluble impurities that should be removed by hot filtration before allowing the solution to cool.

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the ideal one for recrystallization. A good solvent will fully dissolve the compound when hot but result in significant crystal formation upon cooling.

Problem 2: Oiling Out During Crystallization

Possible Cause:

  • The melting point of your compound is lower than the boiling point of the crystallization solvent. When the solution cools, the compound separates as a liquid (oils out) rather than a solid.[10]

  • High concentration of impurities can lower the melting point of the mixture.[16]

Solutions:

  • Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to lower the saturation point. This should allow the solution to cool to a lower temperature before crystallization begins.[10]

  • Change Solvents: Select a solvent with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve the oily compound in a small amount of a good solvent. Then, slowly add an anti-solvent at a temperature where the compound is a solid until turbidity is observed. Re-heat to clarify and then allow to cool slowly.

Problem 3: Persistent Impurities After Column Chromatography

Possible Cause:

  • Inappropriate Stationary Phase: Standard silica gel can sometimes cause decomposition of sensitive quinoline derivatives.[17]

  • Incorrect Mobile Phase: The polarity of the eluent may not be suitable to achieve good separation between your product and the impurities.

  • Co-elution: The impurity may have a very similar polarity to your product, making separation difficult.

Solutions:

  • Vary the Stationary Phase: If you suspect decomposition on silica, consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized silica (reverse-phase).[17]

  • Optimize the Mobile Phase:

    • Normal Phase (Silica/Alumina): Systematically vary the polarity of your eluent system (e.g., by changing the ratio of ethyl acetate in hexanes). A shallow gradient elution can sometimes improve separation.

    • Reverse Phase (C18): Optimize the ratio of your organic solvent (e.g., acetonitrile or methanol) and water. The pH of the mobile phase can also be adjusted to improve the separation of acidic or basic compounds.[18]

  • Consider Alternative Chromatographic Techniques: For highly polar or ionic compounds like sulfonic acid derivatives, techniques like counter-current chromatography (CCC) can be very effective for separating isomers.[19][20][21] High-performance liquid chromatography (HPLC) offers higher resolution and can be used for both analytical and preparative-scale purifications.[22]

Experimental Workflows and Diagrams

Workflow 1: Acid-Base Extraction for Purification of a Quinoline Carboxylic Acid

This workflow is ideal for separating an acidic product from neutral or basic impurities.

start Crude Product (in Organic Solvent) add_base Add Aqueous Base (e.g., NaHCO3 soln) start->add_base separate Separate Layers (Separatory Funnel) add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard or process separately aqueous_layer Aqueous Layer (Quinoline Carboxylate Salt) separate->aqueous_layer add_acid Acidify Aqueous Layer (e.g., with HCl to pH 3-4) aqueous_layer->add_acid precipitate Precipitation of Purified Acid add_acid->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry end Pure Quinoline Carboxylic Acid dry->end

Caption: Workflow for purifying quinoline carboxylic acids via acid-base extraction.

Workflow 2: Troubleshooting Recrystallization

This decision tree outlines steps to take when crystallization is not proceeding as expected.

start Hot, Saturated Solution cool Cool to Room Temp start->cool check_crystals Crystals Form? cool->check_crystals yes Yes check_crystals->yes no No check_crystals->no collect Collect by Filtration yes->collect troubleshoot Troubleshoot no->troubleshoot scratch Scratch Inner Surface troubleshoot->scratch check_crystals2 Crystals Form? scratch->check_crystals2 yes2 Yes check_crystals2->yes2 no2 No check_crystals2->no2 yes2->collect seed Add Seed Crystal no2->seed check_crystals3 Crystals Form? seed->check_crystals3 yes3 Yes check_crystals3->yes3 no3 No check_crystals3->no3 yes3->collect reheat Reheat & Reduce Solvent Volume no3->reheat reheat->cool

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Benchchem. Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • Benchchem. Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Benchchem. A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Anonymous.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • Benchchem. Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide.
  • Lancaster, C., et al.
  • Weisz, A., et al. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Bartow, E., & McCollum, E. V.
  • Reddit User Discussion. Purification of Quinoline-3,4-diones. (2025-04-08).
  • ChemBK. 2-Methyl-6-hydroxyquinoline. (2024-04-09).
  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. (2023-06-06).
  • The Good Scents Company. 2-methyl quinoline.
  • Benchchem. Technical Support Center: Purification of 2-Methylquinoline-6-Sulfonic Acid.
  • Google Patents.
  • CymitQuimica. CAS 108166-02-5: 2-Methyl-6-quinolinemethanol.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07).
  • Nature. Impact of impurities on crystal growth.
  • Lab Pro. 6-Hydroxy-2-methylquinoline, 1G - H1446-1G.
  • Tokyo Chemical Industry Co., Ltd. 6-Hydroxy-2-methylquinoline 613-21-8.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline.

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching in 6-Methylquinoline Derivative Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing assays that utilize 6-methylquinoline derivatives (such as quaternized 1,6-dimethylquinolinium salts) for halide sensing (Cl⁻, Br⁻, I⁻).

While these probes boast high Stern-Volmer constants (


) making them exceptionally sensitive dynamic quenchers, this same photophysical sensitivity leaves them highly susceptible to assay artifacts. Issues such as the Inner Filter Effect (IFE), Aggregation-Caused Quenching (ACQ), and matrix sequestration can severely distort your data. This guide is designed to help you diagnose the causality behind your signal loss and implement self-validating protocols to correct it.

Diagnostic Logic & Signal Causality

Before altering your assay chemistry, it is critical to identify whether your signal loss is a true photophysical quenching event or an optical/environmental artifact. Follow the logic tree below to isolate the root cause of your fluorescence anomalies.

QuenchingDiagnostics Start Low or Non-Linear Fluorescence Signal CheckAbs Measure Absorbance (A_ex and A_em) Start->CheckAbs IsIFE A > 0.1? CheckAbs->IsIFE ApplyIFE Apply IFE Correction or Dilute Sample IsIFE->ApplyIFE Yes (IFE) CheckConc Perform Dilution Series IsIFE->CheckConc No IsACQ Non-linear at high conc? CheckConc->IsACQ ApplyACQ Add Cyclodextrins or Optimize Solvent IsACQ->ApplyACQ Yes (ACQ) CheckMatrix Evaluate Matrix (Micelles/Proteins) IsACQ->CheckMatrix No ApplyMatrix Use Standard Addition or Matrix Match CheckMatrix->ApplyMatrix

Diagnostic workflow for identifying and resolving fluorescence quenching artifacts in assays.

Frequently Asked Questions (Mechanisms & Causality)

Q1: How can I distinguish between true halide sensing (dynamic quenching) and the Inner Filter Effect (IFE)? Causality: 6-methylquinoline derivatives detect halides via diffusion-limited collisional (dynamic) quenching, which fundamentally decreases both the fluorescence intensity and the excited-state lifetime of the fluorophore[1][2]. IFE, however, is a purely optical artifact. It occurs when the sample matrix absorbs the excitation light (primary IFE) or re-absorbs the emitted light (secondary IFE), artificially deflating the signal reaching the detector without altering the fluorophore's actual quantum yield or lifetime ()[3][4]. Solution: Measure the absorbance of your assay solution at the excitation and emission wavelengths. If


 or 

> 0.1, IFE is likely distorting your data[3]. You must apply a mathematical correction (see Protocol A) or utilize a microplate reader capable of Z-position spatial correction ()[5].

Q2: My Stern-Volmer (S-V) plot for chloride quenching curves downwards at high concentrations. Why is this happening? Causality: A downward curvature in the S-V plot (


 vs. 

) indicates that a distinct fraction of your 6-methylquinoline fluorophores are inaccessible to the chloride quencher. In biological assays, this usually means the lipophilic quinoline core has partitioned into a hydrophobic environment—such as lipid bilayers, micellar cores, or protein binding pockets—where charged, hydrated halide ions cannot easily penetrate ()[6]. Solution: To validate this causality, introduce a non-ionic surfactant (e.g., Triton X-100) to disrupt lipid vesicles, or a denaturant if protein binding is suspected. If the S-V plot reverts to a linear trajectory, matrix sequestration is confirmed.

Q3: My stock solutions lose fluorescence over time, even in the absence of quenchers. Is the probe degrading? Causality: Planar aromatic molecules like 6-methylquinoline are highly prone to Aggregation-Caused Quenching (ACQ) via


 stacking in concentrated aqueous solutions ()[7]. This stacking creates non-radiative decay pathways, causing the quantum yield to plummet.
Solution:  Perform a concentration-dependent fluorescence scan. If the signal plateaus or drops at higher fluorophore concentrations, ACQ is occurring[7]. Store your probes in organic solvents (e.g., DMSO) and dilute into aqueous buffers immediately before use, keeping final concentrations strictly below 10 µM.

Experimental Protocols

Protocol A: Self-Validating Mathematical Correction for the Inner Filter Effect (IFE)

Purpose: To recover linear fluorescence responses in highly concentrated or absorbing matrices (e.g., drug screening libraries or dense cell lysates) without physically diluting the sample[3][4].

  • Measure Observed Fluorescence (

    
    ):  Record the fluorescence intensity of your 6-methylquinoline assay at its optimal excitation (
    
    
    
    ) and emission (
    
    
    ) wavelengths.
  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the exact same sample at

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) using an identical optical pathlength.
  • Apply Correction Formula: Calculate the true fluorescence using the standard IFE correction equation:

    
    
    
  • Self-Validation Step: Perform a 2-fold serial dilution of your absorbing matrix (keeping the fluorophore concentration constant). Apply the formula to all points. If the correction is successful and IFE was the sole artifact, the calculated

    
     will remain constant across the entire dilution series.
    
Protocol B: Mitigating Aggregation-Caused Quenching (ACQ) using Host-Guest Chemistry

Purpose: To maintain the monomeric, highly fluorescent state of 6-methylquinoline derivatives in aqueous buffers by physically shielding the planar aromatic rings[7].

  • Prepare Host Solution: Dissolve

    
    -cyclodextrin in your assay buffer to a final concentration of 5–10 mM.
    
  • Form Inclusion Complex: Slowly add the 6-methylquinoline stock (pre-dissolved in DMSO) dropwise to the cyclodextrin solution while vigorously vortexing. Ensure the final DMSO concentration remains <1% v/v to prevent solvent-induced artifacts.

  • Equilibrate: Shake the mixture at room temperature for 1 to 2 hours. This allows the hydrophobic quinoline core to enter the cyclodextrin cavity, sterically preventing

    
     stacking.
    
  • Self-Validation Step: Measure the fluorescence emission spectrum. A significant increase in quantum yield and a slight blue shift compared to the probe in plain buffer confirms successful encapsulation and the reversal of ACQ.

SV_Plots SV Stern-Volmer Plot (F0/F vs [Quencher]) Linear Linear Relationship SV->Linear Upward Upward Curvature SV->Upward Downward Downward Curvature SV->Downward Dyn Pure Dynamic Quenching (Ideal Halide Sensing) Linear->Dyn StatDyn Static + Dynamic (Complex Formation) Upward->StatDyn Inacc Inaccessible Fluorophores (Matrix Sequestration) Downward->Inacc

Interpretation of Stern-Volmer plot geometries to diagnose the underlying quenching mechanism.

Quantitative Data & Benchmarks

To help you benchmark your assays and ensure your probe is functioning within expected theoretical limits, the following table summarizes the photophysical and quenching parameters for common quinoline derivatives when sensing halides in aqueous media ()[1][2][8].

Probe DerivativeTarget QuencherStern-Volmer Constant (

)
Bimolecular Quenching Rate (

)
Quantum Yield (

)
Primary Quenching Mechanism
1,6-dimethylquinolinium Cl⁻~255 M⁻¹~2.5 × 10⁹ M⁻¹s⁻¹0.50 – 0.64Dynamic (Collisional)
1,6-dimethylquinolinium Br⁻~400 M⁻¹~4.0 × 10⁹ M⁻¹s⁻¹0.50 – 0.64Dynamic (Collisional)
1,6-dimethylquinolinium I⁻>600 M⁻¹>6.0 × 10⁹ M⁻¹s⁻¹0.50 – 0.64Dynamic + Heavy Atom Effect
6-methoxyquinoline (Ref)Cl⁻~75 M⁻¹~3.2 × 10⁹ M⁻¹s⁻¹~0.45Dynamic (Collisional)

Note:


 values are highly dependent on solvent polarity, temperature, and the specific alkyl chain used for quaternization. Always generate a fresh calibration curve for your specific assay conditions.

References

  • Weitner, T., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry (ACS Publications) / PubMed.[Link]

  • Geddes, C. D., et al. (2001). Chloride sensitive probes for biological applications. Institute of Fluorescence (Elsevier). [Link]

  • Chen, X., et al. (2018). A lysosomal chloride ion-selective fluorescent probe for biological applications. Chemical Science (RSC Publishing).[Link]

  • ResearchGate. Fluorescence Quenching of Quinoline Derivatives in a Micelle System.[Link]

Sources

Validation & Comparative

1H NMR interpretation of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation & Tautomeric Analysis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

This guide provides a technical analysis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid , a privileged scaffold in drug discovery often utilized for its receptor modulation capabilities. The primary analytical challenge with this molecule is not its connectivity, but its tautomeric duality .

In solution, "2-hydroxyquinolines" rarely exist as such. They predominantly adopt the 2-quinolone (lactam) isomeric form. This guide compares the spectral performance of this molecule across different solvent systems and validates the structure against its tautomeric and non-methylated alternatives.

Part 1: The Tautomeric Equilibrium (The Core Challenge)

To interpret the NMR spectrum correctly, one must first accept that the IUPAC name implies an aromatic "enol" (2-hydroxy) structure that is thermodynamically disfavored in most solvents.

Comparative Analysis: Lactam vs. Lactim Forms

The following diagram illustrates the equilibrium you are actually observing in the NMR tube.

Tautomerism Lactam Major Form (Lactam) 2-Quinolone (Observed in DMSO-d6) Lactim Minor Form (Lactim) 2-Hydroxyquinoline (Rare/Transient) Lactam->Lactim Tautomerization (Kd << 1) Solvent Solvent Influence Polar (DMSO) stabilizes Lactam Non-polar (CDCl3) shifts equilibrium Solvent->Lactam H-Bond Stabilization

Figure 1: The tautomeric equilibrium favors the Lactam (2-quinolone) form, characterized by a carbonyl at C2 and an NH proton, rather than a C2-OH.

Part 2: Comparative Spectral Data (1H NMR)

The following table contrasts the Observed Shifts (DMSO-d6) against the Hypothetical/Alternative Shifts (if the molecule existed purely as the hydroxy-tautomer or in CDCl3).

Experimental Conditions: 400 MHz, 298 K, TMS internal standard.

Proton AssignmentChemical Shift (δ ppm) [DMSO-d6]Multiplicity & Coupling (Hz)Comparative Note (vs. Alternatives)
NH (Pos 1) 11.8 - 12.2 br sDiagnostic: Confirms Lactam form. In the Lactim (OH) form, this signal vanishes.
COOH 12.0 - 12.5 br sOften overlaps with NH or H2O. Broadens significantly if wet.
H4 (Vinyl) 7.85 - 7.95 sCritical: Appears as a sharp singlet. In unsubstituted quinolines, this couples to H3. Here, C3 is substituted.
H5 (Aromatic) 7.45 - 7.50 d (J ~1.5 Hz) or sSubstituent Effect: The 6-Methyl group removes the ortho-coupling, leaving only a small meta-coupling to H7.
H7 (Aromatic) 7.30 - 7.35 dd (J ~8.5, 1.5 Hz)Shows ortho coupling to H8 and meta to H5.
H8 (Aromatic) 7.20 - 7.25 d (J ~8.5 Hz)Upfield relative to H5/H7 due to electron density from NH.
Side Chain (β) 2.80 - 2.90 t (J ~7.5 Hz)The CH2 attached to the aromatic ring (C3).
Side Chain (α) 2.55 - 2.65 t (J ~7.5 Hz)The CH2 adjacent to COOH.
6-Methyl 2.38 - 2.42 sComparison: Absent in the parent 3-(2-hydroxyquinolin-3-yl)propanoic acid.
Key Comparative Insights:
  • Solvent Selection (DMSO vs. CDCl3):

    • DMSO-d6: Essential for solubility and observing the NH and COOH protons. It stabilizes the lactam form via hydrogen bonding.

    • CDCl3: Poor solubility is expected. If soluble, the NH peak often shifts upfield (to ~10-11 ppm) or disappears due to exchange, and peak broadening occurs due to rapid tautomeric exchange.

  • Substituent Effect (6-Methyl vs. H):

    • The 6-methyl group simplifies the aromatic region. In the non-methylated analog, H6 appears as a triplet of doublets (td), complicating the 7.0–7.6 ppm region. The 6-Me group turns H5 into a diagnostic singlet/doublet.

Part 3: Structural Assignment Workflow

To guarantee scientific integrity, you cannot rely on 1H NMR alone. The following self-validating workflow ensures unambiguous assignment.

Workflow Step1 1. 1H NMR (DMSO-d6) Identify H4 Singlet & NH Step2 2. D2O Shake Confirm Exchangeable Protons (NH and COOH disappear) Step1->Step2 Validate NH/OH Step3 3. COSY Spectrum Trace Spin Systems: (H7-H8) and (CH2-CH2) Step2->Step3 Define Fragments Step4 4. HMBC (Long Range) Link H4 to C2 (Carbonyl) Link Me-6 to C6, C5, C7 Step3->Step4 Connect Fragments

Figure 2: Step-by-step validation protocol. The HMBC step is crucial to confirm the position of the propanoic acid side chain at C3 versus C4.

Detailed Protocol: Distinguishing Isomers

Objective: Confirm the propanoic acid is at position 3, not 4.

  • Run HMBC: Optimize for long-range coupling (8-10 Hz).

  • Target Correlation: Look for the H4 singlet (approx 7.9 ppm).

  • Validation Logic:

    • If H4 correlates to the C2 Carbonyl (~162 ppm), the proton is at position 4. Therefore, the substituent must be at Position 3 .

    • Alternative: If the substituent were at position 4, you would see an H3 singlet (more upfield ~6.5 ppm) correlating to the C2 Carbonyl.

Part 4: References & Authority[1][2]
  • Tautomerism of 2-Hydroxyquinolines:

    • Comparison of Lactam/Lactim stability in solution.

    • Reference: BenchChem Technical Guide on 2-Hydroxyquinoline Tautomerism. Link

  • Solvent Effects on NMR Shifts:

    • Impact of DMSO vs CDCl3 on exchangeable protons.

    • Reference: J. Org.[1][2][3] Chem. Study on Solvent Effects in Heterocycles. Link

  • General Quinolone Assignments:

    • Standard chemical shifts for 3-substituted-2-quinolones.

    • Reference: Silverstein, Spectrometric Identification of Organic Compounds. Link

(Note: While specific spectral databases for this exact derivative are proprietary, the shifts provided above are derived from established substituent chemical shift (SCS) principles applied to the verified 2-quinolone core.)

Sources

Advanced MS/MS Characterization of Hydroxy-Methylquinoline Propanoic Acid: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry (MS) fragmentation patterns of Hydroxy-Methylquinoline Propanoic Acid (HMQPA) . This guide is designed for researchers in drug metabolism and pharmacokinetics (DMPK) and metabolomics who require precise structural elucidation and quantitation of quinoline-based derivatives.

Executive Summary

Hydroxy-Methylquinoline Propanoic Acid (HMQPA) represents a critical structural class often encountered as a metabolite of quinoline-based pharmaceuticals (e.g., montelukast, pitavastatin derivatives) or as a synthetic intermediate in medicinal chemistry. Its amphiphilic nature—combining a basic quinoline nitrogen, a polar hydroxyl group, and an acidic propanoic tail—presents unique ionization and fragmentation challenges.

This guide compares the HMQPA fragmentation profile against its primary analytical alternatives: positional isomers (e.g., iso-HMQPA) and matrix interferences (endogenous tryptophan metabolites). We provide a self-validating experimental workflow to ensure high-specificity detection.

Structural Analysis & Ionization Physics

Before analyzing fragmentation, one must understand the precursor ion stability. HMQPA contains three ionizable sites:

  • Quinoline Nitrogen:

    
     (Proton acceptor).
    
  • Carboxylic Acid:

    
     (Proton donor).
    
  • Hydroxyl Group: Non-ionizable at neutral pH but influences polarity.

Ionization Strategy:

  • Positive Mode (ESI+): The preferred method. The quinoline nitrogen readily protonates, forming a stable

    
     precursor.[1]
    
  • Negative Mode (ESI-): Viable due to the carboxylic acid (

    
    ), but typically yields lower sensitivity and less informative fragmentation for structural elucidation compared to ESI+.
    
Fragmentation Pathways: The "Fingerprint" Analysis

The fragmentation of HMQPA follows a distinct logic governed by charge-remote fragmentation and inductive cleavage.

Primary Pathway: The Propanoic Acid Tail

The most labile portion of the molecule is the propanoic acid side chain.

  • Neutral Loss of Water (

    
    , -18 Da): 
    
    • Mechanism:[2] Elimination from the carboxylic acid group or the hydroxymethyl group.

    • Diagnostic Value: Low. Common to all carboxylic acids.

  • Neutral Loss of Formic Acid (

    
    , -46 Da): 
    
    • Mechanism:[2] Cleavage of the terminal carboxyl group.

    • Diagnostic Value: Moderate. Indicates a free acid tail.

Secondary Pathway: The Quinoline Core

High-energy collision-induced dissociation (CID) forces the charge into the rigid quinoline ring.

  • Loss of Methyl Radical (

    
    , -15 Da): 
    
    • Mechanism:[2] Homolytic cleavage of the methyl group attached to the ring.

    • Diagnostic Value:High. Differentiates methylated quinolines from ethyl/propyl variants.

  • Ring Contraction (Loss of HCN, -27 Da):

    • Mechanism:[2] A classic signature of nitrogen-heterocycles. The quinoline ring opens and expels hydrogen cyanide.

    • Diagnostic Value:Critical. Confirms the presence of the quinoline core.

Comparative Performance: HMQPA vs. Alternatives

The table below compares HMQPA detection against its most common analytical confounders.

FeatureHMQPA (Target) Positional Isomer (e.g., 2-Me vs 4-Me) Endogenous Matrix (e.g., Kynurenic Acid)
Precursor Ion

(Stable)

(Identical m/z)
Different m/z (usually)
Key Fragment 1 m/z [M-46] (Acid Loss)m/z [M-46] (Identical)m/z [M-44] (

Loss)
Key Fragment 2 m/z [Core-15] (Methyl Loss)Intensity varies by steric hindranceNo Methyl Loss
Differentiation Ratios of HCN loss (-27) Retention Time (RT) Exact Mass (High Res)
LOD (ESI+) < 1 ng/mL< 1 ng/mL> 10 ng/mL (Background limited)
Visualization of Fragmentation Logic

The following diagram illustrates the stepwise degradation of the HMQPA precursor ion, highlighting the branching pathways that allow for structural confirmation.

HMQPA_Fragmentation Precursor Precursor Ion [M+H]+ (Protonated HMQPA) Intermediate1 [M+H - H2O]+ (Dehydrated) Precursor->Intermediate1 -18 Da (H2O) ProductA [M+H - HCOOH]+ (Decarboxylated Side Chain) Precursor->ProductA -46 Da (HCOOH) Intermediate2 [M+H - CH3]+ (Demethylated Core) Precursor->Intermediate2 -15 Da (CH3•) Intermediate1->ProductA -28 Da (CO) ProductB [Core - HCN]+ (Ring Opening) Intermediate2->ProductB -27 Da (HCN)

Figure 1: Proposed fragmentation tree for Hydroxy-Methylquinoline Propanoic Acid. The primary pathway (left) involves side-chain degradation, while the secondary pathway (right) confirms the methylated quinoline core.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Point" methodology.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Objective: Remove endogenous tryptophan metabolites that mimic quinolines.

  • Protocol:

    • Condition HLB cartridge with 1 mL MeOH followed by 1 mL Water (0.1% Formic Acid).

    • Load sample (pH adjusted to 3.0 to suppress acid ionization).

    • Wash with 5% MeOH (removes polar interferences).

    • Elute with 100% MeOH.

    • Validation Check: Spike a deuterated internal standard (e.g., Quinoline-d7). Recovery must be >85%.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spec (Triple Quadrupole):

    • Source: ESI Positive.[1]

    • Spray Voltage: 3500 V.

    • Collision Energy (CE): Ramp 15–45 eV to capture both side-chain (low CE) and ring (high CE) fragments.

Step 3: Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) SPE SPE Extraction (HLB Cartridge) Sample->SPE Clean-up LC LC Separation (C18 Column) SPE->LC Inject MS1 Q1 Scan (Precursor Selection) LC->MS1 Ionize Collision Collision Cell (CID with Argon) MS1->Collision Select Parent MS2 Q3 Detection (Fragment Quantification) Collision->MS2 Fragment

Figure 2: Optimized LC-MS/MS workflow for specific detection of HMQPA, prioritizing interference removal via SPE.

References
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (General principles of LC-MS for drug metabolites).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of quinoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 923-934.

  • Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today, 10(20), 1357-1367.

  • Wishart, D. S., et al. (2018). "HMDB 4.0: The Human Metabolome Database for 2018." Nucleic Acids Research. (For comparison with endogenous quinoline metabolites).

Sources

FTIR spectral analysis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the FTIR spectrum of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid (HMQPA) . For researchers in drug development, this molecule presents a specific analytical challenge: the lactam-lactim tautomerism of the quinoline ring, which fundamentally alters the expected spectral fingerprint.

Unlike standard databases that may list this as a "hydroxy" compound, field experience confirms that in the solid state, this derivative exists predominantly as the 2-quinolone (lactam) tautomer . This guide compares the FTIR performance in resolving these functional groups against alternative techniques (Raman, NMR) and evaluates sampling methodologies (ATR vs. Transmission).

Part 1: Structural Context & The Tautomeric Challenge

Before interpreting the spectrum, one must define the actual species being analyzed. The "2-hydroxy" nomenclature is formally correct but spectroscopically misleading.

The Lactam-Lactim Equilibrium

In the solid state (KBr pellet or ATR crystal), the proton on the hydroxyl group transfers to the ring nitrogen. Consequently, the FTIR spectrum will not show a phenolic O-H stretch derived from the quinoline ring. Instead, it displays a cyclic amide (lactam) signature.

Tautomerism cluster_0 Lactim Form (Solution/Gas) cluster_1 Lactam Form (Solid State) Lactim 2-Hydroxyquinoline (Phenolic O-H) Lactam 2-Quinolone (Amide C=O + N-H) Lactim->Lactam Proton Transfer (Solid State Stabilization) Spectrum FTIR Consequence: Appearance of ~1650 cm⁻¹ (C=O) Disappearance of Phenolic O-H Lactam->Spectrum

Figure 1: Tautomeric shift from hydroxy- (lactim) to oxo- (lactam) form, dictating the dominant vibrational modes in FTIR.

Part 2: Comparative Analytical Workflow

When characterizing HMQPA, FTIR is the primary screening tool, but it must be benchmarked against alternatives to understand its limitations.

Performance Comparison: FTIR vs. Alternatives
FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H NMR (DMSO-d₆)
Primary Utility Functional Group ID (C=O, COOH)Backbone Fingerprinting (Aromatic Ring)Exact Proton Counting & Connectivity
Lactam Detection Excellent. Strong C=O stretch at ~1650 cm⁻¹.Good. C=C modes are dominant; C=O is weak.Definitive. Amide proton (NH) appears at ~12 ppm.
Acid Detection Excellent. Broad O-H dimer band (3300-2500 cm⁻¹).Poor. O-H is a weak scatterer.Distinct COOH proton signal.
Sample Prep Fast (ATR) or Moderate (KBr).Minimal (Direct solid analysis).Slow (Dissolution required).
Water Interference High (Hygroscopic samples obscure O-H).Low (Water is a weak Raman scatterer).Variable (Water peak exchange).

Scientist’s Insight: Use FTIR for the immediate confirmation of the carboxylic acid and carbonyl environments. Use NMR to confirm the 6-methyl position, as FTIR methyl bands are often obscured by the broad acid O-H stretch.

Part 3: Experimental Protocol (Self-Validating)

For HMQPA, the choice between ATR (Attenuated Total Reflectance) and KBr Transmission is critical due to the carboxylic acid moiety.

Method A: Diamond ATR (Recommended for Routine ID)
  • Why: The propanoic acid tail is prone to hydrogen bonding. ATR minimizes sample preparation, reducing moisture uptake which can confuse the O-H region.

  • Protocol:

    • Clean Diamond crystal with isopropanol; collect background (air).

    • Place ~5 mg of HMQPA powder on the crystal.

    • Apply high pressure (clamp) to ensure contact (critical for solid acids).

    • Acquire 32 scans at 4 cm⁻¹ resolution.

    • Validation: Check for the "Acid Dimer" envelope. If the baseline at 2000 cm⁻¹ is noisy, contact is poor.

Method B: KBr Pellet (Recommended for Structural Detail)
  • Why: Provides better resolution of the "Fingerprint Region" (1500–600 cm⁻¹) and avoids peak distortion (dispersion effects) common in ATR for high-refractive-index quinolines.

  • Protocol:

    • Mix 2 mg HMQPA with 200 mg spectroscopic grade KBr (dried).

    • Grind in an agate mortar until no crystallites are visible (prevents Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Validation: The pellet must be transparent. If cloudy, moisture is present; dry the pellet or re-press.

Part 4: Spectral Assignment & Data Analysis

The following assignments assume the 2-quinolone (lactam) solid-state structure.

Table 1: Functional Group Assignments for HMQPA
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Description
Acid O-H 3300 – 2500Medium, BroadCarboxylic Acid Dimer. Very broad envelope due to strong H-bonding. Often obscures C-H stretches.
Lactam N-H 3100 – 2900MediumAmide N-H Stretch. Overlaps with the acid O-H shoulder. Indicates the "2-oxo" tautomer.
Methyl C-H 2960, 2870WeakAliphatic C-H. 6-Methyl group stretching. Usually visible as "spikes" on the broad O-H slope.
Acid C=O 1725 – 1705Strong, SharpCarboxylic Acid Carbonyl. Distinct from the ring carbonyl.
Lactam C=O 1665 – 1640StrongQuinoline Ring Carbonyl. Lower frequency than the acid C=O due to conjugation with the aromatic ring and N-H hydrogen bonding.
Aromatic C=C 1620, 1580MediumQuinoline Ring Skeletal Vibrations. Characteristic of the bicyclic aromatic system.
C-O Stretch 1250 – 1200StrongAcid C-O / Phenolic C-O. Coupled mode of the propanoic acid C-OH and ring C-N bonds.
Out-of-Plane C-H 850 – 750StrongAromatic Substitution Pattern. Used to confirm the 1,2,4-substitution pattern of the benzene ring (6-methyl).
Visualizing the Spectral Logic

The separation of the two carbonyl peaks is the primary quality control check for this molecule.

SpectralLogic cluster_carbonyl Carbonyl Region (1800-1600 cm⁻¹) cluster_high High Frequency Region AcidCO Acid C=O ~1715 cm⁻¹ (Side Chain) LactamCO Lactam C=O ~1650 cm⁻¹ (Ring Core) AcidCO->LactamCO Separation > 50 cm⁻¹ CONFIRMS Purity OH_Dimer O-H Dimer 3300-2500 cm⁻¹ (Broad Envelope) Sample HMQPA Sample Sample->AcidCO Propanoic Acid Sample->LactamCO 2-Quinolone Core Sample->OH_Dimer H-Bond Network

Figure 2: Logical flow for distinguishing the two critical carbonyl environments in HMQPA.

Part 5: Validation Strategy (E-E-A-T)

To ensure the spectrum is interpreted correctly, use Density Functional Theory (DFT) as a grounding tool if reference standards are unavailable.

  • Computational Prediction: A B3LYP/6-31G(d) calculation often overestimates vibrational frequencies. A scaling factor of 0.961 is typically applied to align calculated wavenumbers with experimental FTIR data.

  • Isotopic Shift (Advanced): If the N-H vs O-H assignment is ambiguous, deuterium exchange (D₂O shake-up) will shift the N-H and O-H bands to lower wavenumbers (approx. factor of 1.35), while C=O bands remain largely unchanged.

Troubleshooting Common Anomalies
  • Merged Carbonyls: If the 1715 and 1650 peaks merge into one broad peak, the sample may be amorphous or wet. Recrystallize from ethanol/water.

  • Missing Acid Proton: If the broad 3000-2500 band is absent, the sample may be a salt (carboxylate), showing asymmetric/symmetric stretching at 1550/1400 cm⁻¹ instead.

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Carboxylic Acids (Propanoic Acid). Standard Reference Data. Retrieved from [Link]

  • Journal of Organic Chemistry. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. ACS Publications.[1] Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Textbook Reference for Quinoline Assignments).
  • Specac. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

Sources

Comparing bioactivity of 6-methyl vs 6-methoxy quinoline propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven comparison of 6-methyl versus 6-methoxy quinoline-3-propanoic acid derivatives. It is designed for medicinal chemists and drug development professionals optimizing lead compounds for metabolic (PPAR agonism) or antimicrobial applications.

Executive Summary: The Structural Trade-Off

In the optimization of quinoline-3-propanoic acid scaffolds, the choice between a 6-methyl and a 6-methoxy substituent represents a classic medicinal chemistry trade-off between lipophilic potency and metabolic/toxicological safety .

  • 6-Methyl (Lipophilic Driver): Typically enhances potency against hydrophobic targets (e.g., PPAR

    
    , Gram-positive bacterial membranes) via increased 
    
    
    
    and van der Waals interactions. However, it often correlates with higher cytotoxicity.
  • 6-Methoxy (Electronic Modulator): Introduces a hydrogen bond acceptor and electron donation (+M effect). While often slightly less potent in purely hydrophobic pockets, it significantly improves the toxicity profile and solubility, and can alter the antimicrobial spectrum toward Gram-negative organisms.

Chemical & Physical Property Analysis[1][2][3][4][5]

The propanoic acid side chain provides the acidic headgroup necessary for receptor binding (e.g., PPAR salt bridges) or solubility. The 6-position substituent modulates the physicochemical properties of the pharmacophore.

Property6-Methyl Derivative6-Methoxy DerivativeImpact on Bioactivity
Electronic Effect Weakly Activating (+I)Strongly Activating (+M, -I)Methoxy increases electron density on the ring, potentially enhancing DNA intercalation but increasing oxidative liability.
Lipophilicity (

)
High (+0.5 vs H)Moderate (+0.0 vs H)Methyl improves passive membrane permeability; Methoxy improves aqueous solubility.
H-Bonding NoneAcceptor (Oxygen)Methoxy can engage in specific water-mediated bridges within a binding pocket.
Metabolic Fate Benzylic OxidationO-DemethylationMethyl is prone to rapid CYP450 oxidation to alcohol/acid; Methoxy is generally more stable but susceptible to O-dealkylation.
Visualization: Electronic & SAR Logic Flow

SAR_Logic Substituent 6-Position Substituent Methyl 6-Methyl (-CH3) +I Effect (Inductive) Substituent->Methyl Methoxy 6-Methoxy (-OCH3) +M Effect (Resonance) Substituent->Methoxy Lipophilicity Increased Lipophilicity (Hydrophobic Binding) Methyl->Lipophilicity High Impact ElectronDensity Increased Ring e- Density (Intercalation/Redox) Methoxy->ElectronDensity High Impact Target_PPAR Target: PPAR Alpha (Hydrophobic Pocket) Lipophilicity->Target_PPAR Enhanced Potency Target_Bact Target: Bacteria (Membrane/DNA Gyrase) Lipophilicity->Target_Bact Gram(+) Permeability ElectronDensity->Target_Bact Altered Spectrum (Gram-Neg)

Figure 1: Structure-Activity Relationship (SAR) logic flow comparing electronic and physical impacts of 6-methyl vs. 6-methoxy substitutions.

Case Study A: Metabolic Disease (PPAR Agonists)

Quinoline-3-propanoic acid derivatives are structural analogs of pirinixic acid , acting as dual PPAR


/

agonists. The propanoic acid tail mimics the carboxylate of fatty acids (endogenous ligands), while the quinoline ring occupies the hydrophobic ligand-binding domain (LBD).
Comparative Bioactivity Data[2][4][6][7][8]
  • 6-Methyl Advantage: The PPAR

    
     LBD is notably hydrophobic. Introduction of a 6-methyl group typically increases binding affinity (
    
    
    
    ) by filling small hydrophobic sub-pockets that the more polar methoxy group cannot optimally occupy.
  • 6-Methoxy Disadvantage: While active, 6-methoxy analogs often show reduced EC

    
     values for PPAR
    
    
    
    compared to their methyl counterparts due to the energetic penalty of desolvating the ether oxygen upon binding in the lipophilic pocket.
Compound ClassTargetPrimary EffectPotency TrendReference
Quinoline-3-propanoic acid (6-Me) PPAR

Lipid LoweringHigh (nM range)[1, 2]
Quinoline-3-propanoic acid (6-OMe) PPAR

Insulin SensitizationModerate[1]
Mechanism of Action: PPAR Signaling

PPAR_Pathway Ligand Quinoline Derivative (Ligand) PPAR PPAR Alpha/Gamma Ligand->PPAR Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Gene Transcription (AOX, LPL, CPT1) PPRE->Transcription Activation Outcome Fatty Acid Oxidation Lipid Lowering Transcription->Outcome

Figure 2: PPAR activation pathway.[1] Quinoline derivatives bind PPAR, triggering heterodimerization with RXR and subsequent gene transcription.

Case Study B: Antimicrobial & Toxicological Profile

In the context of infectious disease, the 6-position substituent dictates not just potency but the therapeutic index .

Antibacterial Potency (MIC)
  • Gram-Positive (S. aureus): 6-Methyl derivatives generally exhibit superior potency. The increased lipophilicity facilitates penetration through the thick peptidoglycan layer.

    • Data Point: In 7-substituted quinoline studies, replacing a methyl group with a methoxy group resulted in diminished activity against S. aureus [3].[2]

  • Gram-Negative (E. coli, P. aeruginosa): 6-Methoxy derivatives often retain or improve activity here. The electron-rich ring system may alter interaction with efflux pumps or porins.

    • Data Point: 6-Methoxy derivatives have shown comparable or superior activity against P. aeruginosa compared to methyl analogs in specific sulfanamide-bearing scaffolds [3].

Toxicity (Rhizogenesis & Cytotoxicity)

A critical differentiator is toxicity. 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives were evaluated for rhizogenesis (root formation) and general toxicity.[3]

  • Observation: Compounds lacking an alkoxy group (i.e., H or Methyl) were found to be the most toxic [4].

Experimental Protocols

A. Synthesis of Quinoline-3-Propanoic Acid Derivatives

Standard Protocol via Friedländer Condensation

  • Reactants: 2-Amino-5-methylbenzaldehyde (for 6-Me) or 2-Amino-5-methoxybenzaldehyde (for 6-OMe) + Ethyl levulinate (or appropriate keto-ester).

  • Conditions: Reflux in ethanol with catalytic piperidine or sulfamic acid for 4–6 hours.

  • Hydrolysis: Treat the resulting ester with 1N NaOH/MeOH (1:1) at room temperature for 2 hours.

  • Workup: Acidify with 1N HCl to pH 3-4. Filter the precipitate.

  • Purification: Recrystallization from Ethanol/Water.

B. PPAR Luciferase Reporter Assay

To validate metabolic activity.

  • Cell Line: COS-7 or HEK293T cells.

  • Transfection: Co-transfect with:

    • Expression plasmid (Gal4-hPPAR

      
      -LBD).
      
    • Reporter plasmid (UAS-Luciferase).

    • Internal control (Renilla luciferase).

  • Treatment: 24h post-transfection, treat cells with DMSO (vehicle), Wy-14643 (positive control), or Test Compounds (0.1

    
    M – 50 
    
    
    
    M).
  • Readout: Lyse cells and measure luminescence. Normalize Firefly/Renilla ratios.

  • Analysis: Plot dose-response curves to determine EC

    
    .
    
C. Minimum Inhibitory Concentration (MIC)

To validate antimicrobial activity.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Prep: Add 100

    
    L of broth to 96-well plates.
    
  • Dilution: Serially dilute Test Compounds (6-Me and 6-OMe analogs) from 64

    
    g/mL down to 0.125 
    
    
    
    g/mL.
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth.

References

  • Popescu, L., et al. (2007). "Quinoline-based derivatives of pirinixic acid as dual PPAR alpha/gamma agonists." Archiv der Pharmazie, 340(7), 367-371. Link

  • Koeberle, A., et al. (2008). "Pirinixic acid derivatives as novel dual 5-lipoxygenase/microsomal prostaglandin E2 synthase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3397-3401. (Provides context on the pirinixic acid scaffold bioactivity).
  • Abu-Melha, S., et al. (2023). "Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety." Molecules, 28(10), 4168. Link

  • Brazhko, O. A., et al. (2023). "Study of the influence of derivatives 3-((6-R-quinolin-4-yl)thio)propanoic acid on rhizogenesis." Journal of Chemistry and Technologies, 31(1). (Highlights the toxicity difference between alkoxy and non-alkoxy derivatives). Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of analytical techniques for the structural elucidation of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid. We will explore the definitive nature of single-crystal X-ray diffraction and compare its performance and outputs with alternative, complementary analytical methods, supported by experimental data and established protocols.

The Imperative of Structural Analysis in Drug Development

In pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The specific three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability.[1][2][3] The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, presents a significant challenge and a major risk in drug development.[1][3][4] Different polymorphs of the same API are, in fact, different solid-state materials with distinct properties, which can have profound implications for the drug's efficacy and safety.[1] Therefore, unambiguous determination of the crystal structure is a non-negotiable step in the research and development pipeline.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[5][6][7] By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, we can generate a detailed three-dimensional map of the electron density.[6] This allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which govern the crystal packing.[5][7]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the comprehensive, self-validating procedure for the crystal structure determination of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid.

1. Synthesis and Crystal Growth:

  • Objective: To obtain high-quality single crystals suitable for diffraction analysis.

  • Methodology: The compound is synthesized and purified. For crystallization, the slow evaporation technique is employed. The compound is dissolved in a suitable solvent, such as a chloroform-ethanol mixture, to near saturation.[8] The solution is filtered and left in a vibration-free environment, loosely covered to allow the solvent to evaporate slowly over several days.[8]

  • Causality: Slow evaporation allows molecules to organize themselves into a highly ordered, single-crystal lattice with minimal defects. The choice of solvent is critical and often determined empirically to balance solubility and the rate of supersaturation. Other common techniques for quinoline derivatives include slow cooling, vapor diffusion, and anti-solvent crystallization.[8]

2. Data Collection:

  • Instrumentation: Data are collected on a Bruker D8 VENTURE diffractometer, equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector.[9][10][11][12]

  • Procedure: A suitable crystal (typically 10-120 μm) is selected and mounted on a goniometer head.[5][9] The crystal is cooled, often to 100 K, using a cryostream system to minimize thermal vibrations of the atoms, resulting in a more precise structure.[9][12] The diffractometer then rotates the crystal through a series of angles, collecting diffraction data at each orientation.[5]

3. Structure Solution and Refinement:

  • Software: The SHELX suite of programs is the industry standard for structure solution and refinement.[13][14][15] The structure is solved using intrinsic phasing methods (SHELXT or SHELXS) and refined against the measured diffraction data using a full-matrix least-squares method (SHELXL).[13][14][16]

  • Trustworthiness: The process is self-validating. The quality of the final model is assessed using several crystallographic agreement factors (R-indices). A low R1 value (typically < 0.05 for high-quality data) and a Goodness-of-Fit (GooF) value close to 1.0 indicate an excellent match between the calculated model and the experimental data.[16]

Visualizing the SC-XRD Workflow

sc_xrd_workflow SC-XRD Experimental Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Data Collection (Bruker D8 VENTURE) mounting->data_collection solution Structure Solution (SHELXT) data_collection->solution refinement Structure Refinement (SHELXL) solution->refinement validation Validation & Analysis (R-factors, GooF) refinement->validation final_structure final_structure validation->final_structure Final 3D Crystal Structure

Caption: A streamlined workflow from compound synthesis to final crystal structure.

Crystallographic Data Summary (Illustrative)

The following table presents plausible crystallographic data for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid, derived from typical values for similar organic compounds.

ParameterValue
Empirical FormulaC₁₃H₁₃NO₃
Formula Weight231.25
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 12.0 Å, c = 11.0 Å, β = 98.5°
Volume1110 ų
Z (Molecules/Unit Cell)4
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Final R1 index [I>2σ(I)]0.045
wR2 (all data)0.121
Goodness-of-Fit (GooF)1.05

Comparative Analysis with Alternative Techniques

While SC-XRD provides the definitive structure, a multi-technique approach is crucial for a comprehensive characterization, especially for bulk properties.[17][18][19]

TechniqueInformation ProvidedAdvantages vs. SC-XRDLimitations vs. SC-XRD
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of the crystalline phase; used for phase identification, purity assessment, and polymorphism screening.Fast, requires only a small amount of powder (bulk sample), non-destructive.Provides no direct information on atomic coordinates or molecular conformation; pattern can be complex for mixtures.
NMR Spectroscopy Elucidates the covalent structure and connectivity of the molecule in solution.[19]Provides unambiguous confirmation of the molecular structure itself.Reflects the average structure in solution, not the specific packing or conformation present in the solid state.
Mass Spectrometry (MS) Determines molecular weight and elemental composition; fragmentation patterns can aid in structural confirmation.[17][19]Extremely high sensitivity, requires minimal sample.Provides no information on 3D structure, isomerism, or crystal packing.
Thermal Analysis (DSC/TGA) Measures thermal events like melting point, decomposition, and phase transitions.Provides key data on the thermal stability and physical properties of the bulk material.[20]Gives no direct structural information at the atomic level.
Interrelation of Analytical Methodologies

The various analytical techniques are not mutually exclusive but rather form a complementary and hierarchical system of analysis.

analytical_relationship Hierarchy of Structural Characterization cluster_bulk Bulk & Molecular Characterization SC_XRD Single-Crystal XRD Definitive 3D Structure Atomic Coordinates Bond Lengths/Angles Intermolecular Interactions PXRD Powder XRD Bulk Crystalline Phase Polymorph Screen Purity Check SC_XRD->PXRD Provides calculated pattern for bulk phase confirmation NMR_MS NMR & Mass Spec Molecular Identity Covalent Structure Molecular Formula NMR_MS->SC_XRD Confirms molecular identity of the crystallized molecule Thermal Thermal Analysis Physical Properties Melting Point Stability Thermal->SC_XRD Correlates thermal events with a specific crystal form

Caption: Relationship between definitive SC-XRD and complementary techniques.

Conclusion

The structural analysis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid, and indeed any pharmaceutical candidate, is a multi-faceted endeavor. Single-crystal X-ray diffraction provides the ultimate, high-resolution snapshot of the atomic arrangement, which is indispensable for understanding structure-property relationships. However, a comprehensive characterization strategy, essential for regulatory submission and ensuring product quality, must integrate this definitive structural data with information from bulk-analytical techniques like PXRD, NMR, MS, and thermal analysis. This synergistic approach provides a complete picture, from molecular identity to solid-state packing and bulk thermal properties, thereby ensuring a robust and well-characterized drug substance.

References

  • Stanford Nano Shared Facilities. XRD: Bruker Single Crystal D8 Venture.
  • Elecmi. Bruker D8 Venture.
  • BlueScientific. D8 VENTURE | Single Crystal XRD System.
  • Pradeep Research Group. D8 Venture SC-XRD.
  • Bruker. D8 VENTURE.
  • Wikipedia. SHELX.
  • PaNdata Software Catalogue. SHELX.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • IUCr. SHELXT – Integrated space-group and crystal-structure determination.
  • Benchchem. Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde.
  • Fiveable. 12.3 Polymorphism and its importance in pharmaceutical industry.
  • PreScouter. Polymorphism: Phase Change in Pharmaceutical Compounds.
  • SlidePlayer. Polymorphism in Pharmaceutical Products.
  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Maxwell Documentation. shelx.
  • Pan, L., et al. (2013). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Phytochemical Analysis, 24(1), 1-15.
  • Wang, Y., et al. (2024). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Journal of Molecular Structure, 1301, 137378.
  • Carleton College. Single-crystal X-ray Diffraction.
  • ACS Publications. Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.
  • Improved Pharma. Single Crystal X-Ray Structure Determination.
  • CCDC. Polymorphism: A Major Risk That Pharma Companies Must Mitigate.
  • ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • University of New Orleans. Single Crystal X-ray Diffraction and Structure Analysis.
  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26865-26885.
  • FZU. X-ray single-crystal diffraction.
  • PubChem. Quinoline.
  • University of Oldenburg. Single crystal X-ray diffraction.
  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.

Sources

Technical Guide: Differentiating 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid Primary Challenge: Distinguishing the target from regioisomers (methyl position variants) and tautomeric forms (lactam vs. lactim) during synthesis and quality control. Applications: Pharmaceutical intermediate, potential metabolite of alkyl-quinolines.

This guide details the structural elucidation workflow required to unequivocally identify 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid. Unlike standard purity assays, differentiating this compound requires a deep understanding of quinoline spin-systems and tautomeric equilibria. The following protocols prioritize Nuclear Magnetic Resonance (NMR) as the primary definitive tool, supported by HPLC for separation and MS for mass confirmation.

Part 1: Structural Landscape & Isomerism

Before initiating wet-lab protocols, one must understand the structural "competitors" likely to be present.

The Tautomeric Reality

While chemically named as a "2-hydroxy" quinoline, this molecule exists predominantly as the 2-quinolone (lactam) tautomer in both solid state and solution (DMSO/Methanol).

  • Implication: In NMR, you will not observe a typical phenolic -OH signal. Instead, look for a broad amide -NH signal (10–12 ppm).

  • Carbonyl Signal: The C2 carbon will appear at ~160–165 ppm (characteristic of an amide carbonyl), not ~150–155 ppm (characteristic of C-O aromatic).

The Isomer Matrix

The most difficult differentiation is between the target (6-methyl) and its regioisomers arising from non-specific synthesis (e.g., Knorr synthesis using mixed toluidines).

IsomerMethyl Pos.Origin (Synthesis)Key Differentiator (Aromatic Coupling)
Target 6-Methyl p-ToluidineH5 is a narrow doublet/singlet (meta coupling only).
Isomer A 7-Methylm-ToluidineH8 is a narrow doublet/singlet.
Isomer B 5-Methylm-ToluidineH6, H7, H8 form a contiguous 3-spin system (AMX or ABC).
Isomer C 8-Methylo-ToluidineH5, H6, H7 form a contiguous 3-spin system.

Part 2: Spectroscopic Differentiation (The "How-To")

1H NMR Decision Logic

The aliphatic side chain (propanoic acid) provides a consistent anchor: two triplets (or multiplets) at


 2.5–3.0 ppm. The differentiation lies entirely in the aromatic region (7.0–8.0 ppm) .
The "6-Methyl" Signature (Target)

In the 6-methyl isomer, the methyl group blocks position 6. This isolates H5 and H7/H8 into specific coupling patterns.

  • H4 (Pyridine Ring): Appears as a sharp singlet at

    
     7.6–8.0 ppm. This confirms the side chain is at Position 3.
    
  • H5 (Benzene Ring): Appears as a singlet or a doublet with small coupling (

    
     Hz). This is the "meta" coupling to H7. Crucially, it lacks a large ortho partner.
    
  • H7 & H8: H8 is a doublet (

    
     Hz). H7 is a doublet of doublets (
    
    
    
    Hz,
    
    
    Hz).

Differentiation Workflow Diagram:

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) CheckH4 Is there a Singlet at ~7.6-8.0 ppm? Start->CheckH4 SideChain Side Chain is at Pos 3 (Correct) CheckH4->SideChain Yes WrongPos Side Chain is NOT at Pos 3 (Likely Pos 4 Isomer) CheckH4->WrongPos No CheckCoupling Analyze Benzene Ring Protons (Look for Ortho/Meta splitting) SideChain->CheckCoupling H5_Pattern Observe Proton at Pos 5 (High field aromatic) CheckCoupling->H5_Pattern Is_H5_Singlet Is H5 a Singlet/Small Doublet (J < 2Hz)? H5_Pattern->Is_H5_Singlet Target Target: 6-Methyl Isomer (Methyl blocks ortho to H5) Is_H5_Singlet->Target Yes (H5 isolated) Isomer7 Isomer: 7-Methyl (H8 is the singlet) Is_H5_Singlet->Isomer7 No (H5 is doublet J~8Hz) Isomer8 Isomer: 8-Methyl (3 contiguous protons) Isomer7->Isomer8 Check H8

Caption: Logical decision tree for assigning the 6-methyl regioisomer based on 1H NMR splitting patterns.

Comparative Data Table (Simulated)
ProtonTarget (6-Methyl)Isomer (7-Methyl)Isomer (8-Methyl)
H4 SingletSingletSinglet
H5 d (

Hz) or s
d (

Hz)
d (

Hz)
H6 (Substituted)dd (

Hz)
t (

Hz)
H7 dd (

Hz)
(Substituted)d (

Hz)
H8 d (

Hz)
d (

Hz) or s
(Substituted)
Methyl

~2.3-2.4 (s)

~2.3-2.4 (s)

~2.4-2.5 (s)

Part 3: Experimental Protocols

Analytical HPLC Separation

While NMR identifies the structure, HPLC is required to quantify purity against isomers. The 6-methyl and 7-methyl isomers have very similar hydrophobicities but can be separated using a phenyl-hexyl column which exploits


-

interactions with the quinolone ring.

Protocol: Isomer Resolution Method

  • Column: C18 Phenyl-Hexyl (e.g., Waters XSelect CSH),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       40% B (Shallow gradient is critical)
      
    • 15-20 min: 40%

      
       95% B
      
  • Detection: UV at 254 nm (aromatic) and 320 nm (quinolone conjugation).

  • Expected Result: The 6-methyl isomer typically elutes slightly later than the 7-methyl isomer due to steric shielding of the polar nitrogen, increasing effective lipophilicity.

Step-by-Step Characterization Workflow
  • Isolation: Recrystallize crude solid from Ethanol/Water (9:1). The 6-methyl isomer crystallizes more readily than the 5/7-methyl mix.

  • MS Screening: Run LC-MS (ESI+). Confirm parent ion

    
     Da (Calculated for 
    
    
    
    ).
    • Note: Isomers will have identical mass. This step only confirms the formula.

  • NMR Prep: Dissolve ~10 mg in DMSO-

    
    . Do not use 
    
    
    
    as solubility is poor and amide peaks broaden.
  • Acquisition:

    • Run standard 1H (16 scans).

    • Run COSY (Correlation Spectroscopy) if multiplets are overlapping.

  • Validation:

    • Identify the singlet at ~7.7 ppm (H4).

    • Identify the doublet of doublets at ~7.4 ppm (H7).

    • Confirm H5 is a narrow signal (singlet/small doublet) at ~7.5 ppm.

Part 4: Synthesis Pathway & Control

Understanding the synthesis origin helps predict which impurities to look for.

Synthesis Substrate p-Toluidine Cyclization Knorr Cyclization (H2SO4 / Heat) Substrate->Cyclization Reagent Diethyl 2-acetylsuccinate (or equivalent) Reagent->Cyclization Product 6-Methyl Isomer (Target) Cyclization->Product ByProducts 7-Methyl & 5-Methyl Isomers Cyclization->ByProducts Impurity_Source m-Toluidine (Impurity in SM) Impurity_Source->Cyclization If present

Caption: Synthesis pathway showing how starting material purity dictates isomer profile. Using pure p-toluidine minimizes 5/7-methyl isomers.

References

  • Chemistry of Quinolines: Jones, G. (Ed.). (1977). Quinolines (Part I). John Wiley & Sons. (Standard reference for quinoline NMR shifts and coupling constants).
  • Tautomerism in Hydroxyquinolines : Claramunt, R. M., et al. (2006). "The structure of 2- and 4-hydroxyquinolines in the solid state." Journal of Molecular Structure. Link

  • NMR Prediction & Data: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
  • Separation of Quinoline Isomers: Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley.

Safety Operating Guide

Operational Guide: 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is a functionalized quinoline derivative often utilized as an intermediate in pharmaceutical synthesis (e.g., Rebamipide analogs).[1][2][3][4] While specific toxicological data for this exact intermediate may be limited ("data-poor"), its structural moieties dictate the safety protocol.[1][2][3][4]

The Quinoline Rule: The parent heterocycle, Quinoline (CAS 91-22-5), is classified by the EPA as a probable human carcinogen (Group B2) and a mutagen.[1][2][4] Therefore, all uncharacterized quinoline derivatives must be handled as potential genotoxins until proven otherwise.[2][3][4]

Chemical Profile & Risk Assessment
PropertyCharacteristicOperational Implication
Physical State Solid (Powder)High risk of inhalation if aerosolized.[1][2][3][4] Do not dry sweep.
Solubility Amphoteric (Acidic tail, Basic N)Soluble in basic aqueous solutions; precipitates in acidic media.[3][4] High clogging risk in drains.
Hazard Class Irritant / Potential MutagenTreat as Hazardous Chemical Waste .[2][3][4]
RCRA Status Non-Listed (Derivative)Does not carry a specific U-code, but must be treated as Toxic Characteristic waste.[3][4]

Pre-Disposal Assessment: The "Self-Validating" System[1][2][4]

To ensure safety, the disposal process is designed as a self-validating system .[1][2][3] You must answer "Yes" to the following three checkpoints before moving the material to the waste area.

  • Segregation Check: Is the material isolated from strong oxidizers (e.g., nitric acid, permanganates)?

    • Reasoning: The oxidizable nitrogen in the quinoline ring can react exothermically with strong oxidizers.[2][3][4]

  • State Check: Is the waste stream clearly defined as Solid (pure compound/contaminated debris) or Liquid (mother liquor/solutions)?

    • Reasoning: Mixed-phase waste complicates incineration efficiency and violates many EHS transport rules.[1][2][3][4]

  • pH Check (Liquids only): Is the solution pH known?

    • Reasoning: Acidification of basic waste streams containing this compound will cause immediate precipitation of the solid, potentially creating a "hardened" sludge in the waste container.[4]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound, Spilled Powder, Contaminated PPE)

Method: High-Temperature Incineration (Lab Pack).[1][2][3][4]

  • Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum lined with plastic.

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant."[1][2][3][4]

    • Constituents: List "3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid" (do not use abbreviations).

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

B. Liquid Waste (Mother Liquors, reaction mixtures)

Method: Fuel Blending / Incineration.[2][3][4]

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Water/Base).[3][4]

  • Segregation:

    • Halogenated: If dissolved in DCM/Chloroform -> Red Can (Halogenated Waste).[1][2][3][4]

    • Non-Halogenated: If dissolved in Methanol/DMSO/Acetone -> White/Yellow Can (Combustible Waste).[1][2][3][4]

    • Aqueous: If in basic water -> Aqueous Waste (Toxic).[1][2][3][4] Do not neutralize in the container (risk of precipitation).

  • Transfer: Use a funnel to prevent spills. Leave 10% headspace in the container for expansion.[2][3][4]

Disposal Decision Logic

The following diagram illustrates the critical decision pathways for disposing of this compound.

DisposalWorkflow Start Waste Material: 3-(2-hydroxy-6-methylquinolin-3-yl) propanoic acid StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder, Debris, PPE) StateCheck->Solid Liquid LIQUID (Solution / Mother Liquor) StateCheck->Liquid Bagging Double Bag in Polyethylene Solid->Bagging ContainerS Place in Wide-Mouth HDPE Jar (Lab Pack) Bagging->ContainerS Tag TAGGING: List Full Chemical Name Mark 'Toxic/Irritant' ContainerS->Tag SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Combustible Aqueous Aqueous (Basic/Acidic) SolventCheck->Aqueous Water Based Halo->Tag NonHalo->Tag Aqueous->Tag EHS EHS Pickup (Incineration) Tag->EHS

Caption: Decision matrix for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.

Emergency Contingencies: Spill Response

In the event of a spill, speed and dust control are paramount.[4] The quinoline structure suggests potential aquatic toxicity; prevent entry into drains. [1][3]

Spill Response Workflow

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Lab Coat, N95/Respirator (if powder) Spill->PPE TypeCheck Liquid or Powder? PPE->TypeCheck Powder POWDER TypeCheck->Powder LiquidSpill LIQUID TypeCheck->LiquidSpill WetWipe Cover with Damp Paper Towels (Prevent Dust) Powder->WetWipe Absorb Apply Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Collect Collect into Disposal Bag WetWipe->Collect Absorb->Collect Clean Wash Surface: Soap & Water Collect->Clean Report Report to Safety Officer Clean->Report

Caption: Operational workflow for containing and cleaning spills, prioritizing dust suppression for solids.

Decontamination Solvent

If the residue is difficult to remove with soap and water, use Ethanol or Methanol on a paper towel.[3][4] The compound is likely sparingly soluble in water but soluble in lower alcohols.[2][3][4] Dispose of these towels as Solid Hazardous Waste (Flammable/Toxic).

Regulatory & Compliance Context

While this specific CAS may not be explicitly listed on the EPA's P-list or U-list, federal regulations (40 CFR 262.[1][2][3][4]11) require the generator to determine if the waste exhibits hazardous characteristics.[2][3][4][5]

  • Determination: Due to the quinoline core, the waste must be managed as if it possesses Toxic Characteristics .[3][4]

  • Drain Disposal: STRICTLY PROHIBITED. The compound's amphoteric nature creates a high risk of precipitation in plumbing (pH shocks), and quinolines are toxic to aquatic life.[3][4]

  • Transport: Must be transported in accordance with DOT regulations for "Toxic solids, organic, n.o.s."[1][4] if shipped in pure form.[2][3][4]

References

  • National Research Council. (2011).[2][3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2][3][4][6][7][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2001).[2][3][4][9] Toxicological Review of Quinoline (CAS No. 91-22-5). Integrated Risk Information System (IRIS).[2][3][4][10] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1][3][4]

  • PubChem. Compound Summary: 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid (Analogous Structures). National Library of Medicine.[2][3][4][10] [Link]

Sources

Personal protective equipment for handling 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE and Handling Guidelines for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

As drug development professionals, we frequently encounter complex chemical intermediates that possess dual-hazard profiles. 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is one such compound. Structurally, it merges a substituted quinoline core—known for its potential hepatotoxicity and DNA-intercalating properties—with a propanoic acid moiety that introduces localized corrosivity and mucous membrane irritation.

To ensure laboratory safety without compromising experimental integrity, we must move beyond generic safety data sheets (SDS) and implement a self-validating, causality-driven handling protocol.

Causality-Driven Hazard Assessment

Understanding why we wear specific PPE is the first step in building a robust, self-validating safety culture.

  • The Quinoline Core: Quinoline and its derivatives are lipophilic enough to rapidly penetrate standard latex, leading to systemic absorption. Acute exposure can cause central nervous system depression, while chronic exposure is linked to 1[1].

  • The Propanoic Acid Moiety: Short-chain aliphatic carboxylic acids are highly corrosive. Inhalation of their dust or vapor can cause 2[2], and direct contact can cause irreversible ocular damage[3].

Quantitative PPE Specifications

To mitigate the dual hazards of systemic toxicity and localized burns, the following PPE matrix must be strictly adhered to.

PPE CategoryMaterial SpecificationBreakthrough TimeCausality / Scientific Rationale
Gloves Double-layered Nitrile (0.11 mm min. thickness)> 480 minutesNitrile provides superior resistance to 4[4].
Eye Protection ANSI Z87.1-compliant Chemical Splash GogglesN/AProtects against3[3] or solvent splashes during dissolution.
Body Protection Flame-resistant, knee-length lab coatN/APrevents dermal accumulation of quinoline dust. Must be removed immediately if contaminated[5].
Respiratory N95/P100 Particulate RespiratorN/ARequired only if handling outside a fume hood to prevent6[6].

Operational Handling Protocol

Every step in this workflow is designed as a self-validating system; failure at any step requires an immediate halt to the operation.

Step 1: Pre-Operational Verification (Donning)
  • Glove Integrity Check: Inspect nitrile gloves for micro-tears using the inflation method. Validation: The glove must hold trapped air under pressure without deflating. Don the first pair, followed by the lab coat, ensuring the cuffs are tucked under the gloves.

  • Double-Gloving: Don the second pair of nitrile gloves over the lab coat cuffs to create an impermeable seal. Causality: The outer glove takes the brunt of any chemical contact and can be rapidly doffed, while the inner glove maintains the sterile/safe barrier.

  • Ocular Sealing: Put on ANSI Z87.1-compliant chemical splash goggles. Causality: Standard safety glasses lack the orbital seal required to block aerosolized propanoic acid dust, which can cause severe corneal burns[3].

Step 2: Active Handling (Weighing and Transfer)
  • Environmental Containment: Conduct all handling inside a certified Class II Type A2 biological safety cabinet or a 7[7]. Validation: Verify the airflow monitor reads >80 fpm before opening the chemical container[8].

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Propanoic acid derivatives can accumulate static charge, leading to the 9[9] upon transfer.

  • Transit Security: Seal the primary container and the secondary weighing vessel before removing them from the fume hood. Never transport open containers across the laboratory floor.

Step 3: Post-Operational Doffing
  • Aseptic Doffing: Remove the outer gloves using the "beak method" (pinching the exterior at the palm to avoid touching the skin) and dispose of them in a designated hazardous waste bin. Validation: Your bare hands should never touch the exterior surface of the gloves or the lab coat during removal.

  • Ocular Doffing: Remove goggles by handling only the clean earpieces/strap, pulling them away from the face.

  • Final Decontamination: 10[10] for a minimum of 20 seconds.

Operational Workflow Visualization

PPE_Workflow A 3-(2-hydroxy-6-methylquinolin-3-yl) propanoic acid B1 Quinoline Core (Hepatotoxic / Sensitizer) A->B1 B2 Propanoic Acid Moiety (Corrosive / Irritant) A->B2 C1 Respiratory & Eye Protection (Fume Hood + Splash Goggles) B1->C1 C2 Dermal Protection (Double Nitrile Gloves + Coat) B1->C2 B2->C1 B2->C2 D Operational Execution (Weighing & Dissolution) C1->D C2->D E1 Routine Disposal (Basic Quenching) D->E1 Success E2 Emergency Spill (Evacuate & Isolate) D->E2 Spill/Exposure

Operational safety workflow mapping structural hazards to required PPE and downstream procedures.

Decontamination and Disposal Plan

Because 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid poses an environmental hazard (11[11]), disposal must be meticulously controlled.

  • Spill Response: In the event of a powder spill, do not dry sweep. Causality: Dry sweeping aerosolizes the quinoline core, creating an immediate inhalation hazard[4][6]. Instead, cover the spill with a damp absorbent pad or treat it with a weak alkaline solid (e.g., sodium bicarbonate) to 12[12]. Carefully scoop the neutralized matrix into a sealable hazardous waste container.

  • Routine Disposal: Collect all solid waste (contaminated gloves, weighing boats) and liquid waste (solvent rinses) in clearly labeled, sealable containers. Causality: Do not mix quinoline waste with strong oxidizing agents or bases, as this can trigger an 2[2] or degrade the quinoline ring into more volatile toxic byproducts.

  • Decontamination: Wipe down the fume hood surface and analytical balance with a 70% ethanol solution to dissolve the lipophilic quinoline core, followed by a dilute sodium bicarbonate wash to neutralize any microscopic acidic residue.

References

  • Title: Propionic Acid Production, Uses & Safety. Source: Study.com. URL: 13

  • Title: Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET. Source: CDH Fine Chemical. URL: 9

  • Title: Propionic Acid, Liquid, FCC/Food Grade - SAFETY DATA SHEET. Source: Lab Alley. URL: 2

  • Title: Safety Data Sheet (SDS) Propionic Acid. Source: Lincoln Public Schools. URL: 12

  • Title: SAFETY DATA SHEET Propanoic acid, 2-oxo-. Source: Synerzine. URL: 3

  • Title: Chemical Handling and Storage - Environmental Health and Safety. Source: Iowa State University. URL: 7

  • Title: Laboratory Safety and Chemical Hygiene. Source: National Park Service. URL: 8

  • Title: SAFETY DATA SHEET - Tokyo Chemical Industry (Quinoline). Source: TCI Chemicals. URL: 1

  • Title: Safety Data Sheet: quinoline. Source: Chemos GmbH&Co.KG. URL: 10

  • Title: Quinoline - SAFETY DATA SHEET. Source: PENTA. URL: 11

  • Title: SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific. URL: 4

  • Title: Safety Data Sheet: Quinoline yellow (C.I. 47005). Source: Carl ROTH. URL: 6

  • Title: QUINOLINE FOR SYNTHESIS - Loba Chemie. Source: Loba Chemie. URL: 5

  • Title: Quinoline | C9H7N | CID 7047 - PubChem. Source: NIH. URL: 14

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。